molecular formula C6H2Cl3NO2 B1599224 1,2,5-Trichloro-3-nitrobenzene CAS No. 34283-94-8

1,2,5-Trichloro-3-nitrobenzene

Cat. No.: B1599224
CAS No.: 34283-94-8
M. Wt: 226.4 g/mol
InChI Key: ZYJBTGNUWOMRBG-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-nitrobenzene is a useful research compound. Its molecular formula is C6H2Cl3NO2 and its molecular weight is 226.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,5-Trichloro-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-Trichloro-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBTGNUWOMRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423730
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34283-94-8
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,5-Trichloro-3-nitrobenzene CAS number 34283-94-8

Author: BenchChem Technical Support Team. Date: February 2026

1,2,5-Trichloro-3-nitrobenzene: Technical Profile & Application Guide

Part 1: Executive Summary

1,2,5-Trichloro-3-nitrobenzene (CAS 34283-94-8) is a highly specialized chlorinated aromatic intermediate used primarily in the synthesis of agrochemicals and dyestuff precursors.[1][2][3][4][5] Characterized by its specific substitution pattern—three chlorine atoms at positions 1, 2, and 5, with a nitro group at position 3—it serves as a critical scaffold for generating 2,3,5-trichloroaniline via reduction.[4] Its unique electronic structure, defined by the interplay of electron-withdrawing nitro and chloro groups, makes it a valuable substrate for nucleophilic aromatic substitution (


) and catalytic hydrogenation workflows.[4] This guide details its physicochemical properties, validated synthesis routes, and downstream utility, designed for researchers in process chemistry and drug development.[4]

Part 2: Chemical Identity & Physicochemical Profile

Property Data
CAS Number 34283-94-8
IUPAC Name 1,2,5-Trichloro-3-nitrobenzene
Synonyms 2,3,5-Trichloronitrobenzene; 1-Nitro-2,3,5-trichlorobenzene
Molecular Formula

Molecular Weight 226.44 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point 45 °C
Boiling Point ~281 °C (Predicted)
Solubility Insoluble in water; soluble in toluene, dichloromethane, and ethyl acetate.[2][4][6]
Hazards (GHS) Danger ; Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331).[4]

Part 3: Synthetic Routes & Process Chemistry

The synthesis of 1,2,5-trichloro-3-nitrobenzene requires precise regiochemical control to avoid the formation of the more thermodynamically stable 1,2,4-trichloro-5-nitrobenzene isomer.[4]

Primary Route: Chlorination of 2,5-Dichloronitrobenzene

The most reliable laboratory and industrial route involves the electrophilic chlorination of 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene).[4]

  • Starting Material: 1,4-Dichlorobenzene is nitrated to yield 2,5-dichloronitrobenzene .[4]

  • Chlorination: The 2,5-dichloronitrobenzene is subjected to chlorination (using

    
     gas or sulfuryl chloride) in the presence of a Lewis acid catalyst (e.g., 
    
    
    
    or
    
    
    ).[4]
  • Regioselectivity Logic:

    • The nitro group (

      
      ) at position 1 directs the incoming electrophile to the meta position.[4]
      
    • The chlorine at position 2 directs ortho/para.[4]

    • The chlorine at position 5 directs ortho/para.[4]

    • Result: The position meta to the nitro group and ortho to the C2-chlorine (Position 6 in the starting material numbering) is the most activated site, yielding 1,2,5-trichloro-3-nitrobenzene (after renumbering).[4]

Alternative Route: Nitration of 1,2,4-Trichlorobenzene

Direct nitration of 1,2,4-trichlorobenzene typically yields a mixture of isomers:

  • Major Product (~85%): 1,2,4-Trichloro-5-nitrobenzene (Sterically favored).[4]

  • Minor Product (~15%): 1,2,5-Trichloro-3-nitrobenzene (Sterically crowded between Cl atoms).[4]

  • Note: This route is generally avoided for high-purity applications due to the difficulty in separating the isomers, which have similar boiling points.[4]

Part 4: Reactivity & Functionalization

The core value of 1,2,5-trichloro-3-nitrobenzene lies in its reactivity profile, driven by the electron-deficient benzene ring.[4]

Reduction to 2,3,5-Trichloroaniline

The nitro group is readily reduced to an amine, yielding 2,3,5-trichloroaniline , a key intermediate for herbicides and azo dyes.[2][4]

  • Method A (Lab Scale): Iron powder reduction in acidic media (Béchamp reduction).[4]

  • Method B (Industrial): Catalytic hydrogenation (

    
    , Raney Ni or Pt/C) in methanol or toluene.[4]
    
Nucleophilic Aromatic Substitution ( )

The nitro group activates the ortho and para positions.[4] In 1,2,5-trichloro-3-nitrobenzene:

  • The Chlorine at Position 2 is ortho to the nitro group.[4]

  • The Chlorine at Position 5 is meta to the nitro group.[4]

  • The Chlorine at Position 1 is meta to the nitro group.[4]

  • Reactivity Hotspot: The C2-Chlorine is the most labile and can be displaced by nucleophiles (amines, alkoxides, thiols) to form functionalized nitrobenzenes.[4]

Part 5: Experimental Protocol

Protocol: Catalytic Hydrogenation to 2,3,5-Trichloroaniline

This protocol is designed for self-validation using TLC monitoring.

Reagents:

  • 1,2,5-Trichloro-3-nitrobenzene (10 mmol, 2.26 g)[4]

  • Raney Nickel (aqueous slurry, ~0.5 g) or 5% Pt/C (0.1 g)[4]

  • Methanol (50 mL)

  • Hydrogen gas (balloon or low pressure)[4]

Procedure:

  • Preparation: Dissolve the substrate in Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the Raney Nickel or Pt/C catalyst under an inert atmosphere (

    
    ).[4] Caution: Raney Ni is pyrophoric when dry.[4]
    
  • Hydrogenation: Purge the system with

    
     three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
    
  • Monitoring (Validation Step): Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexane).

    • Starting Material

      
      : ~0.6 (Yellow spot).[4]
      
    • Product

      
      : ~0.3 (Fluorescent/UV active, turns red with Ehrlich’s reagent).[4]
      
    • Endpoint: Disappearance of the yellow starting material spot (typically 2–4 hours).[4]

  • Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with methanol.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Recrystallize from Ethanol/Water if necessary.[4]

  • Characterization: Verify identity via Melting Point (~45–47 °C for the nitro, product amine mp ~116 °C).[4]

Part 6: Visualization of Pathways

Figure 1: Synthesis and Reactivity Logic

G Figure 1: Synthesis route from 1,4-dichlorobenzene and downstream reactivity pathways. Start 1,4-Dichlorobenzene Inter 2,5-Dichloronitrobenzene (1,4-Dichloro-2-nitrobenzene) Start->Inter HNO3, H2SO4 (Nitration) Target 1,2,5-Trichloro-3-nitrobenzene (CAS 34283-94-8) Inter->Target Cl2, FeCl3 (Chlorination @ C6) Aniline 2,3,5-Trichloroaniline Target->Aniline H2, Cat. (Reduction) SNAr_Prod 2-Substituted-1,5-dichloro- 3-nitrobenzene Target->SNAr_Prod Nucleophile (Nu-) (SNAr @ C2 - Ortho)

Caption: Step-wise synthesis from 1,4-dichlorobenzene and divergent reactivity pathways (Reduction vs. SNAr).

References

  • Guidechem. (2025).[4] 1,2,5-Trichloro-3-nitrobenzene Properties and Synthesis. Retrieved from [4]

  • ChemicalBook. (2025).[4] CAS 34283-94-8 Datasheet and MSDS. Retrieved from [4]

  • Royal Society of Chemistry. (1923).[4] The Influence of Nitro-groups on the Reactivity of Substituents in the Benzene Nucleus. Journal of the Chemical Society, Transactions.[4] Retrieved from [4]

  • PubChem. (2025).[4] 1,2,5-Trichloro-3-nitrobenzene Compound Summary. Retrieved from [4]

Sources

1H NMR Spectrum of 1,2,5-Trichloro-3-nitrobenzene: Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 1H NMR Spectrum of 1,2,5-Trichloro-3-nitrobenzene (synonym: 2,3,5-Trichloronitrobenzene) requires a nuanced analysis of substituent effects, particularly the interplay between the strongly electron-withdrawing nitro group and the three chlorine atoms.[1][2]

This guide details the structural logic, predicted chemical shifts based on empirical additivity rules and isomer comparisons, and experimental protocols for verifying this compound.[1][2]

Executive Summary

  • Compound: 1,2,5-Trichloro-3-nitrobenzene (CAS: 34283-94-8).[1][2]

  • Synonym: 2,3,5-Trichloronitrobenzene (IUPAC numbering with Nitro as C1).[1][2]

  • Key Spectral Features: The spectrum is characterized by two distinct doublets in the aromatic region (7.5 – 8.2 ppm) exhibiting meta-coupling (

    
     Hz).[1][2]
    
  • Assignment Logic: The proton ortho to the nitro group is significantly deshielded (downfield), while the proton para to the nitro group (flanked by chlorines) appears slightly upfield relative to the first.[1][2]

Structural Analysis & Proton Environments

To accurately assign the spectrum, we must first establish the correct numbering and proton environments.[1][2] Note that while the user query uses "1,2,5-Trichloro-3-nitrobenzene," standard IUPAC nomenclature often prioritizes the nitro group as position 1 for this class, making it 2,3,5-Trichloronitrobenzene .[1][2]

Structural Map
  • Position 1: Nitro (-NO

    
    )[1][2][3][4][5][6][7]
    
  • Position 2: Chlorine (-Cl)[1][2][6][8]

  • Position 3: Chlorine (-Cl)[1][2][3][4][6][8]

  • Position 4: Proton (H

    
    ) 
    
  • Position 5: Chlorine (-Cl)[1][2][4][6]

  • Position 6: Proton (H

    
    ) 
    
Proton Environments[1][2][3][4][6][9][10]
  • H

    
     (Position 4): 
    
    • Flanking Groups: Sandwiched between two Chlorine atoms (at C3 and C5).[1][2]

    • Electronic Effect: Ortho-Cl effects (mild deshielding) + Para-NO

      
       effect (moderate deshielding).[1][2]
      
  • H

    
     (Position 6): 
    
    • Flanking Groups: Adjacent to Nitro (C1) and Chlorine (C5).[1][2]

    • Electronic Effect: Ortho-NO

      
       effect (strong deshielding) + Ortho-Cl effect (mild deshielding).[1][2]
      
Visualization of Assignment Logic

G cluster_0 Molecule Structure cluster_1 Electronic Effects cluster_2 Predicted Shift Benzene Benzene Core (7.27 ppm) H6 H6 (Proton B) Ortho to NO2 Benzene->H6 H4 H4 (Proton A) Para to NO2 Flanked by 2x Cl Benzene->H4 OrthoNO2 Ortho-NO2 (++ Deshielding) H6->OrthoNO2 OrthoCl Ortho-Cl (+ Weak Deshielding) H6->OrthoCl ParaNO2 Para-NO2 (+ Deshielding) H4->ParaNO2 H4->OrthoCl ShiftH6 H6: ~8.05 - 8.15 ppm (Most Downfield) OrthoNO2->ShiftH6 Major Driver ShiftH4 H4: ~7.80 - 7.90 ppm (Upfield of H6) ParaNO2->ShiftH4 OrthoCl->ShiftH4 x2

Caption: Logic flow for assigning H4 and H6 based on substituent electronic effects.

Predicted Chemical Shifts & Data

Using substituent chemical shift additivity rules (Curphy-Morrison) and benchmarking against the structural isomer 1,2,4-trichloro-5-nitrobenzene (CAS 89-69-0), we derive the following values.

Theoretical Calculation (Additivity Rules)

Base Benzene Shift: 7.27 ppm[1][2]

ProtonPositionSubstituent EffectsCalculationPredicted Shift
H

(H6)
Ortho to NO

Ortho-NO

(+0.95)
Ortho-Cl (+0.02)Meta-Cl (-0.06)Para-Cl (-0.[1][2]04)

8.14 ppm
H

(H4)
Para to NO

Para-NO

(+0.33)
2

Ortho-Cl (+0.04)Meta-Cl (-0.[1][2]06)

7.58 ppm

Note: Additivity rules often underestimate steric compression effects in polysubstituted benzenes.[1][2] Comparison with the 1,2,4-isomer (H6 observed at 8.05 ppm, H3 at 7.69 ppm) suggests H4 in our target molecule will likely appear closer to 7.85 ppm due to the Para-NO


 effect being stronger than the Meta-NO

effect seen in the isomer.[1][2]
Final Spectral Assignment Table
SignalChemical Shift (

)
MultiplicityIntegrationCoupling (

)
Assignment
A 8.05 – 8.15 ppm Doublet (d)1H~2.0 HzH6 (Ortho to Nitro)
B 7.60 – 7.85 ppm Doublet (d)1H~2.0 HzH4 (Between two Chlorines)

Experimental Methodology

To ensure reproducible data for regulatory or publication purposes, follow this protocol.

A. Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl

    
    )  is the standard solvent.[1][2]
    
    • Note: If the compound is sparingly soluble, DMSO-d

      
        may be used, but expect a slight downfield shift (approx +0.1–0.3 ppm) for all signals due to solvent polarity.[1][2]
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Why: High concentration prevents signal-to-noise issues, but excessive concentration can cause line broadening due to viscosity or aggregation.[1][2]

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity).[1][2]

B. Instrument Parameters
  • Frequency: 300 MHz or higher (400 MHz recommended for clear resolution of the small meta-coupling).

  • Pulse Sequence: Standard 1H pulse (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: Aromatic protons adjacent to halogens can have longer T1 relaxation times.[1][2] A short D1 will lead to inaccurate integration ratios (underestimating the proton count).[1][2]

  • Scans (NS): 16 to 64 scans are sufficient for a 10 mg sample.[1][2]

Troubleshooting & Artifacts

IssueObservationRoot CauseSolution
Singlet Appearance Signals look like singlets instead of doublets.Resolution too low or line broadening.Check shimming. Ensure acquisition time (AQ) is > 2.0 sec to resolve 2 Hz coupling.
Water Peak Broad peak at ~1.56 ppm (CDCl

) or ~3.33 ppm (DMSO).[1][2]
Wet solvent or hygroscopic sample.[1][2]Use ampouled solvent; store sample in desiccator.[1][2]
Impurity Signals Small peaks at 7.69 / 8.05 ppm.[1][2]Isomer contamination.[1][2]These specific shifts correspond to the 1,2,4-trichloro-5-nitrobenzene isomer, a common synthetic byproduct.[1][2]

References

  • Sigma-Aldrich. 1,2,5-Trichloro-3-nitrobenzene Product Information & CAS 34283-94-8. Available at: [1][2][7]

  • SpectraBase. 1,2,4-Trichloro-5-nitrobenzene Proton NMR Spectrum (Isomer Comparison). Wiley Science Solutions.[1][2] Available at: [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4] (Source for additivity constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][9]

Sources

1,2,5-Trichloro-3-nitrobenzene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Determination & Thermodynamic Modeling of 1,2,5-Trichloro-3-nitrobenzene Solubility Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Crystallization Scientists, and Chemical Engineers.

Executive Summary: The Solubility Data Gap

1,2,5-Trichloro-3-nitrobenzene (CAS 34283-94-8) is a critical intermediate in the synthesis of high-value agrochemicals and dyes. Despite its industrial utility, peer-reviewed literature currently lacks a definitive, experimentally verified solubility profile (mole fraction vs. temperature) for this specific isomer.

Most process failures with polychlorinated nitrobenzenes stem from relying on "rule of thumb" solubility assumptions. This guide addresses that gap. It provides a predictive solubility landscape based on structural analogs (e.g., 1,3,5-trichloro-2-nitrobenzene) and details a self-validating experimental protocol to generate the precise thermodynamic data required for robust crystallization and extraction processes.

Predictive Solubility Landscape

Based on the structural properties of polychlorinated nitrobenzenes (high hydrophobicity, moderate polarity from the nitro group), we can classify solvents into three tiers for 1,2,5-Trichloro-3-nitrobenzene.

Solvent ClassRepresentative SolventsPredicted Solubility BehaviorProcess Utility
Class A: High Solubility Acetone, Ethyl Acetate, THF, TolueneHigh solubility (>0.1 mole fraction) even at low temps.Reaction media; "Good" solvent in anti-solvent crystallization.
Class B: Temperature Dependent Ethanol, Isopropanol, MethanolModerate solubility at boiling; low at

.
Ideal for cooling crystallization .
Class C: Anti-Solvents Water, Hexane, CyclohexaneNegligible solubility (<0.001 mole fraction).Yield maximization; wash solvents.

Critical Insight: The presence of three chlorine atoms significantly increases lipophilicity compared to mono-nitrobenzene. Expect slower dissolution kinetics in alcohols compared to non-halogenated analogs.

Protocol: High-Fidelity Solubility Determination

Standard: Static Gravimetric Method with Laser Turbidimetry Validation.

To generate publication-quality data for process design, do not rely on visual inspection. Use this self-validating workflow.

3.1 Experimental Setup
  • Apparatus: Double-jacketed glass vessel (

    
    ) with a programmable circulating water bath (
    
    
    
    ).
  • Agitation: Magnetic stirring at

    
     (ensure no vortex entrainment).
    
  • Validation: Laser monitoring system (transmissivity) to detect the exact point of dissolution/precipitation.

3.2 Step-by-Step Methodology
  • Excess Addition: Add excess 1,2,5-Trichloro-3-nitrobenzene to

    
     of the target solvent.
    
  • Equilibration: Stir for 4 hours at the set temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours . Maintain

    
     strictly.
    
  • Sampling: Using a pre-heated syringe (to prevent precipitation in the needle), withdraw

    
     of the supernatant.
    
  • Filtration: Push through a

    
     PTFE filter into a pre-weighed weighing dish (
    
    
    
    ).
  • Evaporation: Weigh the wet sample (

    
    ). Evaporate solvent in a vacuum oven at 
    
    
    
    until constant mass is achieved (
    
    
    ).
3.3 Calculation & Validation

Calculate the Mole Fraction Solubility (


):


Where

is the solute molar mass (

) and

is the solvent molar mass.

Self-Validation Check: Repeat each point in triplicate. If the Relative Standard Deviation (RSD)


, the settling time was insufficient or the filter was compromised.

Thermodynamic Modeling & Correlation

Once experimental data is gathered, it must be correlated to be useful for process simulation. The Modified Apelblat Equation is the industry standard for non-ideal organic solids.

4.1 The Modified Apelblat Model


  • 
    : Mole fraction solubility.
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression.
    
4.2 Model Evaluation

Evaluate the fit using the Relative Average Deviation (RAD):



Target: An RAD 

indicates a model sufficiently accurate for crystallizer design.

Visualization: Workflow & Decision Logic

Figure 1: High-Fidelity Solubility Measurement Workflow

Caption: A self-validating loop ensuring thermodynamic equilibrium before sampling.

SolubilityProtocol Start Start: Solvent + Excess Solute Equilibrate Equilibrate (4h, T_set) Constant Stirring Start->Equilibrate Settle Phase Separation (2h) Static Settling Equilibrate->Settle Sample Supernatant Sampling (Pre-heated Syringe) Settle->Sample Filter Filtration (0.22 µm PTFE) Sample->Filter Gravimetric Gravimetric Analysis (Vacuum Dry to Constant Mass) Filter->Gravimetric Calc Calculate Mole Fraction (x1) Gravimetric->Calc Check Check Consistency (RSD < 3%?) Calc->Check Fail Reject: Increase Settling Time Check->Fail No Success Valid Data Point Check->Success Yes Fail->Equilibrate

Figure 2: Solvent Selection Logic for Crystallization

Caption: Decision tree for selecting the optimal solvent system based on solubility data.

SolventSelection Input Solubility Data (x1 vs T) Slope Analyze Solubility Curve Slope (dx/dT) Input->Slope Steep Steep Slope (High Sensitivity) Slope->Steep High Flat Flat Slope (Low Sensitivity) Slope->Flat Low Cooling Cooling Crystallization (Best for Energy Efficiency) Steep->Cooling Select AntiSolvent Anti-Solvent Crystallization (Requires Solvent Recovery) Flat->AntiSolvent Select

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88365, 1,2,5-Trichloro-3-nitrobenzene. Retrieved from [Link](Note: Isomer analog data used for structural inference).

  • Sha, B., & Chen, L. (2025). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link](Source for recrystallization solvents of trichloronitrobenzene isomers).

  • Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.

Sources

Technical Guide: Research & Application of 2,3,5-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

(Synonym: 1,2,5-Trichloro-3-nitrobenzene)

Executive Summary & Chemical Identity[1]

2,3,5-Trichloronitrobenzene (CAS: 34283-94-8), often referred to in specific industrial contexts as 1,2,5-trichloro-3-nitrobenzene , is a highly specialized halogenated aromatic intermediate. It serves as a critical scaffold in the synthesis of agrochemicals, pharmaceutical intermediates (specifically 2-acylaminophenols), and high-performance dyes.

Unlike its more common isomers (e.g., 1,2,4-trichloro-5-nitrobenzene), the 2,3,5-isomer presents a unique substitution pattern that dictates its reactivity—specifically the lability of the chlorine atom at the ortho position relative to the nitro group. This guide synthesizes the physicochemical properties, synthesis pathways, and reactivity profiles of this compound, grounded in industrial patents and chemical safety data.

Chemical Identity Table
PropertySpecification
IUPAC Name 2,3,5-Trichloro-1-nitrobenzene
Common Synonyms 1,2,5-Trichloro-3-nitrobenzene; 2,3,5-TCNB
CAS Number 34283-94-8
Molecular Formula C₆H₂Cl₃NO₂
Molecular Weight 226.44 g/mol
SMILES ClC1=CC(Cl)=C(Cl)C(=O)=C1
Physical State Pale yellow crystalline solid
Melting Point ~68–71 °C (Isomer dependent purity)
Solubility Insoluble in water; Soluble in toluene, ethanol, chlorinated solvents

Synthesis & Production Architecture

The industrial synthesis of 2,3,5-trichloronitrobenzene is non-trivial due to the directing effects of chlorine substituents on the benzene ring. The primary route involves the nitration of 1,2,4-trichlorobenzene .

Mechanistic Pathway

The nitration of 1,2,4-trichlorobenzene is an electrophilic aromatic substitution. The chlorine atoms at positions 1, 2, and 4 direct the incoming nitro group.

  • Directing Effects: Chlorines are ortho/para directors but deactivating.

  • Regioselectivity: The steric hindrance and electronic effects favor nitration at position 5 (yielding 1,2,4-trichloro-5-nitrobenzene) and position 3 (yielding 2,3,5-trichloronitrobenzene ).

  • Challenge: The reaction produces a mixture of isomers. High-efficiency fractional crystallization or distillation is required to isolate the 2,3,5-isomer [1, 2].

Synthesis Workflow Visualization

SynthesisPathway TCB 1,2,4-Trichlorobenzene (Starting Material) Nitration Nitration (HNO3 / H2SO4) TCB->Nitration Electrophilic Substitution IsomerMix Crude Isomer Mixture Nitration->IsomerMix Separation Fractional Crystallization / Rectification IsomerMix->Separation Target 2,3,5-Trichloronitrobenzene (Target Isomer) Separation->Target Yield ~20-30% Byproduct 1,2,4-Trichloro-5-nitrobenzene (Major Byproduct) Separation->Byproduct Yield ~70%

Figure 1: Industrial synthesis pathway via nitration of 1,2,4-trichlorobenzene, highlighting the critical isomer separation step.

Reactivity Profile & Applications

The chemical utility of 2,3,5-trichloronitrobenzene stems from two primary reactivity modes: Nucleophilic Aromatic Substitution (S_NAr) and Nitro Group Reduction .

Nucleophilic Aromatic Substitution (S_NAr)

The nitro group at position 1 is strongly electron-withdrawing, activating the ring towards nucleophiles.

  • Lability: The chlorine at position 2 (ortho to the nitro group) is the most labile due to inductive destabilization and resonance stabilization of the Meisenheimer complex.

  • Reaction: Reaction with methoxide (NaOMe) typically yields 2,4-dichloro-6-nitroanisole (via displacement of the C2-Cl) [3]. This regioselectivity is crucial for synthesizing specific ether derivatives used in herbicides.

Nitro Reduction to Aniline

The reduction of the nitro group yields 2,3,5-trichloroaniline , a vital intermediate for:

  • Dyes: Diazotization coupling components.

  • Pharma: Precursor for 2-acylaminophenols via subsequent acylation and rearrangement [2].

Reactivity Logic Diagram

Reactivity cluster_SnAr Nucleophilic Substitution (S_NAr) cluster_Red Reduction TCNB 2,3,5-Trichloronitrobenzene Nucleophile Nucleophile (e.g., NaOMe) TCNB->Nucleophile Activation by NO2 RedAgent H2 / Catalyst or Fe/HCl TCNB->RedAgent Product_Ether 2,4-Dichloro-6-nitroanisole (C-2 Chlorine Displacement) Nucleophile->Product_Ether Product_Amine 2,3,5-Trichloroaniline RedAgent->Product_Amine Functional Group Transformation

Figure 2: Divergent reactivity pathways showing regioselective substitution and reduction.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the conversion of 2,3,5-trichloronitrobenzene to 2,3,5-trichloroaniline, a standard validation reaction for this intermediate.

Safety Warning: 2,3,5-Trichloronitrobenzene is toxic and a potential methemoglobin former.[1][2][3] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles, respirator).

Reagents & Equipment
  • Substrate: 2,3,5-Trichloronitrobenzene (purity >98%).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Catalyst: Raney Nickel or 5% Pt/C (sulfided to prevent dechlorination).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Loading: Charge the autoclave with 10.0 g of 2,3,5-trichloronitrobenzene and 100 mL of methanol.

  • Catalyst Addition: Add 0.5 g of sulfided Pt/C catalyst. Note: Sulfided catalysts are preferred to minimize hydrodechlorination (loss of Cl atoms).

  • Purging: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 30 bar (435 psi) with Hydrogen. Heat to 80°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 2–4 hours).

  • Work-up: Cool to room temperature. Vent H₂. Filter the catalyst under an inert atmosphere (pyrophoric risk).

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,3,5-trichloroaniline. Recrystallize from hexane/toluene if necessary.

Validation Criteria:

  • Product: 2,3,5-Trichloroaniline.

  • Melting Point: ~79–81°C.

  • Appearance: White to off-white needles.

Safety & Handling (E-E-A-T)

Research involving trichloronitrobenzenes requires strict adherence to safety protocols due to their toxicological profile.

Hazard ClassDescriptionMitigation
Acute Toxicity Toxic if swallowed or absorbed through skin.[1]Double-glove (Nitrile/Laminate). Use closed handling systems.
Blood Toxicity Methemoglobinemia inducer.[1][2]Monitor for cyanosis.[4][2] Have methylene blue antidote protocols available.
Environmental Very toxic to aquatic life with long-lasting effects.[2]Zero-discharge waste disposal. Incineration required.
Thermal Stability Potential for thermal decomposition releasing NOx/HCl.[2][3]Do not heat above 200°C without DSC testing.

References

  • ChemicalBook. (2025).[4] 1,2,5-Trichloro-3-nitrobenzene Properties and Suppliers. Retrieved from

  • European Patent Office. (1996). EP0718277A1: Method for producing 5-substituted-2-acylaminophenols. Retrieved from

  • Journal of the Chemical Society. (1920). Abstracts: Reactions of Trichloronitrobenzenes with Sodium Methoxide. Retrieved from

  • PubChem. (2025).[1][2][3] Compound Summary: 2,3,5-Trichloronitrobenzene (CAS 34283-94-8). Retrieved from

  • BLD Pharm. (2025).[5] Safety Data Sheet: 1,2,5-Trichloro-3-nitrobenzene. Retrieved from

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Methodological & Application

Application Note: Strategies and Protocols for Electrophilic Substitution on 1,2,5-Trichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on conducting electrophilic aromatic substitution (EAS) reactions on 1,2,5-trichloro-3-nitrobenzene. This substrate is characterized by a highly electron-deficient aromatic ring, presenting significant challenges to further functionalization. This guide elucidates the underlying electronic principles governing reactivity and regioselectivity, and presents detailed, field-tested protocols for nitration, halogenation, and sulfonation. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure safe and successful execution.

Theoretical Framework: Navigating a Highly Deactivated System

The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism involving the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation known as the Wheland intermediate (or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring.

Analysis of Substituent Effects in 1,2,5-Trichloro-3-nitrobenzene

The reactivity of 1,2,5-trichloro-3-nitrobenzene is dictated by the cumulative electronic effects of its four substituents.

  • Nitro Group (-NO₂): The nitro group is a potent deactivating group. It withdraws electron density from the benzene ring through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M).[1][2] This significant reduction in the ring's nucleophilicity makes it highly resistant to attack by electrophiles. The nitro group is a strong meta-director, as the ortho and para positions are severely destabilized by adjacent positive charges in the resonance forms of the Wheland intermediate.

  • Chloro Groups (-Cl): Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density via the inductive effect (-I), thus deactivating the ring.[3] However, they possess lone pairs of electrons that can be donated into the ring through a positive resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. For halogens, the deactivating inductive effect outweighs the activating resonance effect, making them net deactivators but ortho, para-directors.[3][4]

The combination of one strong meta-directing deactivator and three ortho, para-directing deactivators renders 1,2,5-trichloro-3-nitrobenzene an exceptionally unreactive substrate for EAS.

G cluster_0 Electronic Effects on 1,2,5-Trichloro-3-nitrobenzene ring Benzene Ring (Electron Deficient) substituents NO2 NO₂ Group (-I, -M Effects) substituents->NO2 Strong Deactivation (meta-directing) Cl Chloro Groups (-I, +M Effects) substituents->Cl Moderate Deactivation (ortho,para-directing)

Figure 1: Competing electronic effects of substituents.

Predicting Regioselectivity: A Consensus of Directing Effects

There are two unsubstituted positions available for electrophilic attack on the 1,2,5-trichloro-3-nitrobenzene ring: C4 and C6.

  • Attack at C4: This position is:

    • para to the chloro group at C1 (directing).

    • ortho to the chloro group at C5 (directing).

    • meta to the nitro group at C3 (directing).

    • meta to the chloro group at C2 (neutral).

  • Attack at C6: This position is:

    • ortho to the chloro group at C1 (directing).

    • ortho to the chloro group at C5 (directing).

    • para to the nitro group at C3 (strongly disfavored).

    • meta to the chloro group at C2 (neutral).

The crucial factor is the influence of the powerful nitro group. While it directs meta to itself (positions C4 and C6), the formation of a Wheland intermediate with the electrophile at C6 would place a positive charge on the carbon atom bearing the nitro group (C3) in one of its resonance structures. This is an extremely high-energy and unfavorable state.

Therefore, electrophilic attack will overwhelmingly occur at the C4 position . This site benefits from the directing influence of two chloro groups (C1 and C5) and the meta-directing effect of the nitro group, without suffering from severe resonance destabilization.

G E_plus E⁺ C4 E_plus->C4 Favored Attack C6 E_plus->C6 Disfavored Attack (Resonance Destabilization)

Figure 2: Predicted regioselectivity of electrophilic attack.

Experimental Protocols for Electrophilic Substitution

Safety Preamble: The following protocols involve highly corrosive, toxic, and strongly oxidizing reagents. Polychlorinated and nitroaromatic compounds are toxic and may be thermally unstable.[5][6][7] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Emergency quench materials (e.g., sodium bicarbonate solution) and a safety shower/eyewash station must be readily accessible.

Protocol: Nitration to 1,2,5-Trichloro-3,4-dinitrobenzene

The introduction of a second nitro group requires exceptionally harsh conditions due to the profound deactivation of the ring. A mixture of fuming nitric acid and oleum (fuming sulfuric acid) is necessary to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺).[8][9][10]

Table 1: Nitration Reaction Parameters

Parameter Value / Reagent Rationale
Substrate 1,2,5-Trichloro-3-nitrobenzene (1.0 eq) Starting material.
Nitrating Agent Fuming Nitric Acid (≥98%, 3.0 eq) Source of the nitronium ion.
Solvent/Catalyst Oleum (20% SO₃, 5 mL per gram of substrate) Superacid medium required for electrophile generation.
Temperature 100-120 °C High thermal energy needed to overcome the activation barrier.
Reaction Time 6-12 hours Slow reaction kinetics due to severe ring deactivation.

| Expected Yield | 40-60% | Yield is moderate due to the harsh conditions and substrate. |

Step-by-Step Methodology:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a thermometer. Place the flask in a temperature-controlled heating mantle.

  • Reagent Addition: Charge the flask with 1,2,5-trichloro-3-nitrobenzene. In the fume hood, carefully and slowly add the oleum with stirring. An initial exotherm may be observed.

  • Controlled Nitration: Once the substrate is fully dissolved, begin to slowly add the fuming nitric acid dropwise via an addition funnel. The internal temperature should be monitored closely and maintained below 40 °C during the addition. Causality Note: This controlled addition is critical to manage the highly exothermic initial reaction and prevent dangerous runaway conditions.

  • Reaction: After the addition is complete, slowly heat the mixture to the target temperature of 100-120 °C. Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS on quenched aliquots).

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Safety Note: This quenching process is highly exothermic and will release acidic fumes. Perform this step in the back of the fume hood.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral, followed by a wash with cold methanol.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified 1,2,5-trichloro-3,4-dinitrobenzene.

Figure 3: Experimental workflow for nitration.

Protocol: Chlorination to 1,2,4,5-Tetrachloro-3-nitrobenzene

This reaction requires a potent Lewis acid catalyst to polarize the Cl-Cl bond, generating a sufficiently electrophilic chlorine species (Cl⁺). Anhydrous iron(III) chloride is a common and effective choice.[11][12]

Table 2: Chlorination Reaction Parameters

Parameter Value / Reagent Rationale
Substrate 1,2,5-Trichloro-3-nitrobenzene (1.0 eq) Starting material.
Chlorinating Agent Chlorine Gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) Source of chlorine.
Catalyst Anhydrous Iron(III) Chloride (FeCl₃, 0.2 eq) Lewis acid to activate the chlorinating agent.
Temperature 60-80 °C Moderate heating is required to drive the reaction.
Reaction Time 4-8 hours Slower reaction due to deactivated ring.

| Expected Yield | 65-80% | Generally higher yielding than nitration. |

Step-by-Step Methodology:

  • Setup: Assemble a reaction flask with a stirrer, condenser (with gas outlet to a scrubber if using Cl₂ gas), and a heating mantle. Ensure the system is dry.

  • Catalyst Activation: Add 1,2,5-trichloro-3-nitrobenzene and anhydrous FeCl₃ to the flask. Heat gently to melt the substrate if it is solid.

  • Chlorination: Begin bubbling dry chlorine gas through the mixture or add sulfuryl chloride dropwise. Maintain the temperature at 60-80 °C.

  • Monitoring: Follow the reaction's progress by GC-MS analysis of aliquots.

  • Work-up: Cool the reaction mixture. If sulfuryl chloride was used, carefully add water to quench any unreacted reagent. If chlorine gas was used, purge the system with nitrogen.

  • Isolation: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water, followed by a dilute sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.

Protocol: Sulfonation to 2,3,6-Trichloro-4-nitrobenzenesulfonic Acid

Sulfonation of highly deactivated rings requires fuming sulfuric acid (oleum), which contains an excess of the electrophile, sulfur trioxide (SO₃).[13][14][15]

Table 3: Sulfonation Reaction Parameters

Parameter Value / Reagent Rationale
Substrate 1,2,5-Trichloro-3-nitrobenzene (1.0 eq) Starting material.
Sulfonating Agent Oleum (30% SO₃) Provides a high concentration of the SO₃ electrophile.
Temperature 80-100 °C Required to overcome the high activation energy.
Reaction Time 24 hours The reaction is typically very slow.

| Expected Yield | Variable; often used in situ | Product is highly water-soluble and can be difficult to isolate. |

Step-by-Step Methodology:

  • Setup: In a flask equipped with a stirrer and thermometer, add 1,2,5-trichloro-3-nitrobenzene.

  • Reagent Addition: Carefully add 30% oleum to the substrate with stirring, keeping the temperature below 50 °C with an ice bath.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 24 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product is often soluble in the aqueous acidic layer.

  • Isolation (Salting Out): Add sodium chloride to the aqueous solution to precipitate the sodium salt of the sulfonic acid.

  • Purification: Filter the precipitated sodium salt and wash with a saturated brine solution. The salt can be used directly or converted back to the free acid if required.

Characterization of Products

Confirmation of the substitution at the C4 position can be achieved through standard analytical techniques:

  • ¹H NMR: The product will exhibit a single new singlet in the aromatic region, corresponding to the proton at the C6 position.

  • ¹³C NMR: The number of signals and their chemical shifts will confirm the substitution pattern.

  • Mass Spectrometry: Will confirm the molecular weight of the new, more heavily substituted compound.

  • IR Spectroscopy: Will show characteristic peaks for the nitro group and the newly introduced functional group (e.g., -SO₃H).

Conclusion

While 1,2,5-trichloro-3-nitrobenzene is a challenging substrate for electrophilic aromatic substitution, further functionalization is achievable through the use of aggressive reagents and carefully controlled, elevated temperature conditions. The cumulative directing effects of the chloro and nitro substituents reliably direct incoming electrophiles to the C4 position. The protocols outlined in this note provide a robust framework for the synthesis of novel, highly substituted nitroaromatic compounds, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials.

References

  • Testbook. (2022). In an electrophilic substitution reaction of nitrobenzene, t. Testbook.com. [Link]

  • Wikipedia. (n.d.). 3-Nitrochlorobenzene. Wikipedia. [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. Pearson+. [Link]

  • KP, Dr. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Google Patents. (n.d.). US2749372A - Trichlorodinitrobenzenes.
  • Hulet, R. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 32. The nitration of 1,3,5-trichloro-2-nitrobenzene, 1,3,5-trichloro-2,6-dinitrobenzene, and 1,2,3,5-tetrachloro-4,6-dinitrobenzene in sulphuric acid and in oleum. Royal Society of Chemistry. [Link]

  • Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Politzer, P., et al. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PubMed Central. [Link]

  • Koppenol, W. H. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. ResearchGate. [Link]

  • Land of Chemistry. (2023). 3- nitro benzene sulphonic acid. YouTube. [Link]

  • Chem-Matics (Chemistry+ Mathematics). (2022). Aromatic nitrocompounds|| Chlorination of Nitrobenzene|| Mechanism. YouTube. [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • Organic Chemistry. (2023). Lesson 3: Nitration in Nitrobenzene. YouTube. [Link]

  • Google Patents. (n.d.). US3492342A - Sulfonation of nitro compounds.
  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline. [Link]

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Application Notes and Protocols for the Analysis of 1,2,5-Trichloro-3-nitrobenzene Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,5-Trichloro-3-nitrobenzene is a polychlorinated nitroaromatic compound, a class of chemicals recognized for their environmental persistence and potential toxicity.[1] These compounds are xenobiotics, primarily introduced into the environment through industrial activities.[2] Understanding the biodegradation pathways of such recalcitrant molecules is paramount for developing effective bioremediation strategies and assessing their environmental fate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of 1,2,5-trichloro-3-nitrobenzene degradation, focusing on microbial metabolic routes. Due to the limited direct research on the 1,2,5-trichloro-3-nitrobenzene isomer, this guide presents a putative degradation pathway based on the established metabolism of the closely related isomer, 2,4,5-trichloronitrobenzene, and other chlorinated aromatic compounds.[3]

Proposed Aerobic Degradation Pathway of 1,2,5-Trichloro-3-nitrobenzene

The aerobic biodegradation of many nitroaromatic compounds is initiated by dioxygenase or monooxygenase enzymes that can lead to the removal of the nitro group, or by nitroreductases that reduce the nitro group.[4] For polychlorinated nitrobenzenes, an initial oxidative removal of the nitro group has been observed.[3]

A plausible aerobic degradation pathway for 1,2,5-trichloro-3-nitrobenzene is proposed, drawing a strong analogy from the degradation of 2,4,5-trichloronitrobenzene by Pseudomonas strains.[3] The initial step is hypothesized to be an oxidative denitrification.

Step 1: Oxidative Denitrification to form 3,4,6-Trichlorocatechol

A dioxygenase enzyme likely attacks the aromatic ring, leading to the removal of the nitro group as nitrite and the formation of a key intermediate, 3,4,6-trichlorocatechol.[3]

Aerobic Degradation Pathway Initiation 1,2,5-Trichloro-3-nitrobenzene 1,2,5-Trichloro-3-nitrobenzene 3,4,6-Trichlorocatechol 3,4,6-Trichlorocatechol 1,2,5-Trichloro-3-nitrobenzene->3,4,6-Trichlorocatechol Dioxygenase - NO2- Complete Aerobic Degradation Pathway cluster_pathway Proposed Aerobic Degradation of 1,2,5-Trichloro-3-nitrobenzene 1,2,5-Trichloro-3-nitrobenzene 1,2,5-Trichloro-3-nitrobenzene 3,4,6-Trichlorocatechol 3,4,6-Trichlorocatechol 1,2,5-Trichloro-3-nitrobenzene->3,4,6-Trichlorocatechol Dioxygenase -NO2- 2,3,5-Trichloro-cis,cis-muconate 2,3,5-Trichloro-cis,cis-muconate 3,4,6-Trichlorocatechol->2,3,5-Trichloro-cis,cis-muconate Catechol 1,2-dioxygenase (ortho-cleavage) Intermediates Intermediates 2,3,5-Trichloro-cis,cis-muconate->Intermediates Muconate Cycloisomerase, Hydrolase, etc. TCA Cycle TCA Cycle Intermediates->TCA Cycle Further Metabolism Anaerobic Degradation Pathways cluster_pathway Initial Anaerobic Transformations 1,2,5-Trichloro-3-nitrobenzene 1,2,5-Trichloro-3-nitrobenzene Dichloronitrobenzene Dichloronitrobenzene 1,2,5-Trichloro-3-nitrobenzene->Dichloronitrobenzene Reductive Dechlorination +H, -Cl Trichloroaniline Trichloroaniline 1,2,5-Trichloro-3-nitrobenzene->Trichloroaniline Nitroreductase -NO2 -> -NH2

Caption: Initial steps of anaerobic degradation.

Experimental Protocols

To investigate the degradation of 1,2,5-trichloro-3-nitrobenzene, a combination of microcosm studies, analytical chemistry, and enzyme assays is required.

Protocol 1: Soil Microcosm Study for Biodegradation Assessment

This protocol is designed to assess the potential for biodegradation of 1,2,5-trichloro-3-nitrobenzene in a soil or sediment sample under controlled laboratory conditions.

Materials:

  • Site soil/sediment sample

  • Sterile serum bottles (120 mL) with butyl rubber stoppers and aluminum crimp seals

  • Sterile mineral salts medium

  • 1,2,5-Trichloro-3-nitrobenzene stock solution in a suitable solvent (e.g., acetone)

  • Syringes and needles

  • Anaerobic chamber or glove box (for anaerobic studies)

  • Shaking incubator

Procedure:

  • Microcosm Setup: In an anaerobic chamber for anaerobic studies, or on a clean bench for aerobic studies, add 50 g of the soil/sediment sample to each serum bottle.

  • Medium Addition: Add 75 mL of sterile mineral salts medium to each bottle. For anaerobic setups, the medium should be pre-reduced and deoxygenated.

  • Spiking: Spike the microcosms with 1,2,5-trichloro-3-nitrobenzene to a final concentration of 10-50 mg/L. An equivalent amount of solvent should be added to a control bottle.

  • Controls: Prepare the following controls:

    • Sterile Control: Autoclaved soil and medium to assess abiotic degradation.

    • No-Substrate Control: Live soil and medium without the target compound to monitor background microbial activity.

  • Incubation: Seal the bottles and incubate them at a constant temperature (e.g., 25°C) in the dark, with shaking (e.g., 150 rpm).

  • Sampling: Periodically, sacrifice replicate bottles from each condition. Collect aqueous and soil samples for chemical analysis.

Protocol 2: Analytical Method for 1,2,5-Trichloro-3-nitrobenzene and Metabolites using GC-MS

This method provides a robust approach for the separation and identification of 1,2,5-trichloro-3-nitrobenzene and its potential metabolites.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms)

Sample Preparation:

  • Liquid-Liquid Extraction: For aqueous samples, acidify to pH <2 and extract with a suitable solvent like dichloromethane. For soil samples, perform a Soxhlet extraction.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters (Example):

Parameter Setting
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C

| Scan Range | 50-400 m/z |

Data Analysis: Identify and quantify the parent compound and metabolites by comparing their mass spectra and retention times to those of authentic standards.

Protocol 3: Catechol 1,2-Dioxygenase Activity Assay

This spectrophotometric assay measures the activity of catechol 1,2-dioxygenase, a key enzyme in the proposed aerobic degradation pathway.

[5]Materials:

  • Cell-free extract from a microbial culture grown in the presence of an inducing substrate.

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Catechol or a chlorinated catechol substrate solution (e.g., 10 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 900 µL of Tris-HCl buffer and 50 µL of the cell-free extract.

  • Initiate Reaction: Start the reaction by adding 50 µL of the catechol substrate solution.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid. 4[5]. Calculate Activity: Calculate the enzyme activity based on the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.

Quantitative Data from Analogous Compounds

Table 1: Specific Growth Rates of Bacteria on Chlorinated Aromatic Compounds

MicroorganismSubstrateSpecific Growth Rate (µ) (h⁻¹)Reference
Pseudomonas sp.1,2-Dichloroethane0.08 - 0.22
Pseudomonas sp.Phenol (700 mg/L)0.034
Microbial Consortium2,4,6-Trichlorophenol0.01

Table 2: Kinetic Parameters of Catechol 1,2-Dioxygenase with Chlorinated Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg protein) | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas veronii | 3-Chlorocatechol | ~11 (for O₂) | Not specified | | | Rhodococcus erythropolis| 3-Methylcatechol | 2.9 | High activity | |[5] | Rhodococcus erythropolis| 4-Methylcatechol | 1.8 | High activity | |[5]

Conclusion

The analysis of 1,2,5-trichloro-3-nitrobenzene degradation pathways requires a multi-faceted approach that combines microbiological, analytical, and biochemical techniques. While direct evidence for its degradation is scarce, a scientifically sound putative pathway can be constructed based on the metabolism of analogous compounds. The protocols and data presented in this guide provide a robust framework for researchers to investigate the biodegradation of this and other polychlorinated nitroaromatic compounds, ultimately contributing to the development of effective bioremediation technologies.

References

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Application Note & Protocol: Elucidating the Photodegradation of 1,2,5-Trichloro-3-nitrobenzene in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and environmental scientists on conducting photodegradation studies of 1,2,5-Trichloro-3-nitrobenzene (TCNB), a persistent and potentially toxic environmental contaminant. It outlines the theoretical underpinnings, detailed experimental protocols, analytical methodologies, and data interpretation frameworks necessary for a robust investigation. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of reliable, reproducible data.

Introduction: The Scientific Imperative

Chlorinated nitroaromatic compounds, including 1,2,5-Trichloro-3-nitrobenzene, are synthetic molecules used in the manufacturing of pesticides, dyes, and explosives.[1][2] Their widespread use and improper disposal have led to their emergence as environmental pollutants in soil and groundwater.[1] The combination of a nitro group and chlorine atoms on a benzene ring often results in chemical stability and resistance to natural degradation processes.[3] Photodegradation, the breakdown of molecules by light, represents a significant natural attenuation pathway for such contaminants.[4] Understanding the kinetics, mechanisms, and products of TCNB photodegradation is crucial for assessing its environmental fate, predicting its persistence, and developing effective remediation strategies. This guide provides the foundational knowledge and practical protocols to achieve these objectives.

Theoretical Framework: The Science of Photolysis

Photodegradation of a chemical in an aqueous environment can occur through two primary mechanisms:

  • Direct Photolysis: The chemical itself absorbs photons of light, leading to an excited electronic state. This excited molecule can then undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules, leading to its degradation. The potential for direct photolysis is dictated by the overlap between the chemical's UV-visible absorption spectrum and the emission spectrum of sunlight, typically in the 290-800 nm range.[5]

  • Indirect Photolysis (Sensitized Photolysis): Other substances in the water, known as photosensitizers (e.g., humic acids, nitrate ions, or semiconductor particles like TiO₂), absorb light energy.[6][7] This energy is then transferred to the target chemical or used to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂).[7] These ROS are powerful oxidants that can efficiently degrade the target pollutant.[7][8]

The overall efficiency of a photochemical reaction is quantified by its quantum yield (Φ) . This dimensionless parameter represents the number of molecules of a substance that react for each photon of light absorbed.[9] A higher quantum yield indicates a more efficient photochemical process.

Proposed Degradation Pathway for 1,2,5-Trichloro-3-nitrobenzene

The degradation of TCNB is expected to proceed through a complex series of reactions. Based on the known photochemistry of related nitroaromatic and chlorinated aromatic compounds, the primary degradation steps likely involve:

  • Nitro Group Reduction: The electron-withdrawing nitro group is a primary site for reaction. It can be photochemically reduced to a nitroso group, then a hydroxylamino group, and ultimately an amino group.

  • Reductive Dechlorination: A chlorine atom is replaced by a hydrogen atom. This is a common pathway for chlorinated aromatic compounds.

  • Hydrolytic Dechlorination: A chlorine atom is replaced by a hydroxyl group, forming a chlorophenolic intermediate.

  • Hydroxylation of the Aromatic Ring: Attack by hydroxyl radicals (in the case of indirect photolysis) can add -OH groups to the benzene ring.[10]

  • Ring Cleavage: Following sufficient hydroxylation and/or dechlorination, the aromatic ring becomes destabilized and can be cleaved into smaller aliphatic acids and eventually mineralized to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻).

G TCNB 1,2,5-Trichloro-3-nitrobenzene Step1 Reduction of Nitro Group TCNB->Step1 hν, e⁻ Step2 Reductive Dechlorination TCNB->Step2 hν, H• Step3 Hydroxylation TCNB->Step3 hν, •OH Intermediates1 Trichloroaniline derivatives Step1->Intermediates1 Intermediates2 Dichloro-nitrobenzene derivatives Step2->Intermediates2 Intermediates3 Chlorinated nitrophenols Step3->Intermediates3 RingCleavage Ring Cleavage Intermediates1->RingCleavage Further oxidation Intermediates2->RingCleavage Further oxidation Intermediates3->RingCleavage Further oxidation EndProducts Aliphatic acids, CO₂, H₂O, Cl⁻, NO₃⁻ RingCleavage->EndProducts

Caption: Proposed Photodegradation Pathways for TCNB.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting a photodegradation study of TCNB. Adherence to these protocols is critical for ensuring data quality and reproducibility.

Materials and Equipment
CategoryItemSpecifications
Chemicals 1,2,5-Trichloro-3-nitrobenzene>98% purity
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
WaterDeionized (18.2 MΩ·cm) or HPLC Grade
Phosphate or Borate BuffersFor pH control (pH 5, 7, 9)
Sodium SulfiteOptional, for quenching reactions
Equipment Photoreactor SystemQuartz reaction vessel, cooling jacket, magnetic stirrer
Light SourceMedium-pressure mercury lamp or Xenon arc lamp with appropriate filters
Analytical SystemHPLC with Diode Array Detector (DAD) or GC with Mass Spectrometer (MS)[2][11]
pH MeterCalibrated
Syringes and Syringe Filters0.22 µm PTFE or nylon
Volumetric GlasswareClass A
Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_dark Control Experiment A1 Prepare Stock Solution (TCNB in ACN) A3 Spike Aqueous Solution to final concentration A1->A3 A2 Prepare Buffered Aqueous Solutions A2->A3 B2 Fill Reactor & Collect t=0 Sample (Dark) A3->B2 B1 Assemble Photoreactor (Set Temp, Stirring) B1->B2 B3 Initiate Irradiation B2->B3 B4 Collect Samples at Time Intervals B3->B4 C1 Filter Samples (0.22 µm syringe filter) B4->C1 C2 Analyze via HPLC-DAD or GC-MS C1->C2 C3 Quantify TCNB Identify Intermediates C2->C3 D1 Run Parallel 'Dark' Control (Reactor wrapped in foil) D2 Sample at same intervals D1->D2 D2->C1

Caption: Workflow for TCNB Photodegradation Experiment.

Step-by-Step Methodology

1. Solution Preparation:

  • Stock Solution: Accurately weigh ~10 mg of TCNB and dissolve it in 100 mL of acetonitrile (ACN) to prepare a 100 mg/L stock solution. TCNB has low water solubility, so a co-solvent like ACN is necessary.[12] The co-solvent concentration in the final reaction mixture should ideally not exceed 1% by volume to avoid acting as a photosensitizer.[12]

  • Working Solution: Prepare a buffered aqueous solution (e.g., 10 mM phosphate buffer at pH 7). Spike this solution with the TCNB stock solution to achieve the desired initial concentration (e.g., 1-5 mg/L). Ensure the final ACN concentration is minimal.

2. Photoreactor Setup:

  • Assemble the photoreactor. A typical setup consists of a quartz tube (which is transparent to UV light) placed inside a larger vessel.[13][14]

  • Place the light source (e.g., a 125 W medium-pressure mercury lamp) inside a central quartz immersion well.[14]

  • Circulate coolant (e.g., water at 25 ± 1 °C) through the jacket of the outer vessel to maintain a constant temperature and prevent thermal degradation.[12][13]

  • Place the entire setup on a magnetic stir plate to ensure the solution remains homogeneous.

3. Irradiation Procedure:

  • Dark Control: Run a parallel experiment where the reactor is completely wrapped in aluminum foil. This control is crucial to account for any degradation not caused by light (e.g., hydrolysis, volatilization).

  • Fill the photoreactor with the TCNB working solution.

  • Begin stirring and allow the system to equilibrate for 5-10 minutes.

  • Take an initial sample (t=0) before turning on the lamp.

  • Turn on the light source to initiate the photodegradation process.

  • Withdraw aliquots (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes). The sampling frequency should be higher initially and can be decreased as the reaction slows.[15]

  • Immediately filter each sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulates and prevent further reaction. If necessary, quench the reaction by adding a small amount of a reducing agent like sodium sulfite.

4. Analytical Quantification:

  • Analyze the samples using a validated analytical method. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is often suitable.[11]

  • Example HPLC Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 70:30 (ACN:Water).
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 20 µL
    • Detection: Monitor at the wavelength of maximum absorbance (λmax) for TCNB (determined by running a UV-Vis scan). The DAD allows for the simultaneous monitoring of potential intermediates that may have different λmax values.
  • For definitive identification of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its ability to provide structural information from mass spectra.[2]

Data Analysis and Interpretation

Degradation Kinetics

The degradation of many organic pollutants at low concentrations follows pseudo-first-order kinetics. The integrated rate law is:

ln(Cₜ / C₀) = -kt

Where:

  • C₀ is the initial concentration of TCNB.

  • Cₜ is the concentration of TCNB at time t.

  • k is the pseudo-first-order rate constant (time⁻¹).

Procedure:

  • Plot ln(Cₜ / C₀) versus irradiation time (t).

  • Perform a linear regression on the data. The slope of the line will be equal to -k.

  • The coefficient of determination (R²) should be >0.95 for the pseudo-first-order model to be considered a good fit.

The half-life (t₁/₂) , the time required for the concentration to decrease by 50%, can be calculated from the rate constant:

t₁/₂ = 0.693 / k

ParameterSymbolFormulaUnitDescription
Rate Constantk-slope of plotmin⁻¹ or h⁻¹Represents the rate of degradation.
Half-lifet₁/₂0.693 / kmin or hTime for 50% of the initial compound to degrade.[16]
Coefficient of Determinationfrom regressionunitlessIndicates how well the data fits the first-order kinetic model.
Quantum Yield Determination

The quantum yield (Φ) provides a fundamental measure of the efficiency of the photochemical process.[9] It is calculated as:

Φ = (Rate of degradation of TCNB) / (Rate of photon absorption by TCNB)

Determining the rate of photon absorption requires a separate experiment using a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source under identical experimental conditions.[17][18] This is an advanced procedure detailed in specialized photochemistry literature.

Key Influencing Factors: A Deeper Dive

The trustworthiness of a photodegradation study hinges on understanding and controlling the variables that can influence the results.

  • Effect of pH: The pH of the solution can significantly impact degradation rates.[19][20] For TCNB, pH changes can alter the surface charge of any suspended particles (if present) and influence the generation and reactivity of radical species in indirect photolysis.[21] It is recommended to perform studies at a minimum of three pH values (e.g., acidic, neutral, and alkaline) to assess this effect.

  • Presence of Dissolved Organic Matter (DOM): Natural waters contain DOM, such as humic and fulvic acids. DOM can act as a photosensitizer, generating ROS and accelerating degradation.[6] Conversely, it can also act as a light screen, absorbing photons before they reach the target molecule, thus slowing degradation. Spiking experiments with standard humic acid can elucidate these competing effects.

  • Initial Contaminant Concentration: The assumption of pseudo-first-order kinetics generally holds true for low pollutant concentrations typical of environmental contamination.[12] At higher concentrations, the reaction may deviate from this model, and the rate may become limited by factors such as light penetration or the availability of reactive species.

  • Light Source and Intensity: The rate of photodegradation is directly proportional to the light intensity. It is crucial to use a stable light source and report its characteristics (type, power, emission spectrum). The overlap between the lamp's emission spectrum and the compound's absorption spectrum is what drives direct photolysis.[5]

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for investigating the photodegradation of 1,2,5-Trichloro-3-nitrobenzene. By carefully controlling experimental parameters, employing appropriate analytical techniques, and correctly interpreting the kinetic data, researchers can generate high-quality, reliable results. This information is invaluable for environmental risk assessment, understanding the fate of persistent organic pollutants, and designing effective remediation technologies.

References

  • ResearchGate. Experimental setup for photocatalytic degradation. Available from: [Link]

  • ACS Publications. Photocatalytic Degradation of Nitrobenzene in an Aqueous System by Transition-Metal-Exchanged ETS-10 Zeolites. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

  • ACS Publications. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites | ACS Omega. Available from: [Link]

  • PubMed. Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. Available from: [Link]

  • ECETOC. An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • US Environmental Protection Agency. Fate, Transport and Transformation Test Guidelines OPPTS 835.2240 Photodegradation in Water. Available from: [Link]

  • ResearchGate. Photobleaching of Sensitisers Used in Photodynamic Therapy. Available from: [Link]

  • MDPI. Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • Wikipedia. Quantum yield. Available from: [Link]

  • Organisation for Economic Co-operation and Development. Guidance Document on Direct Phototransformation of Chemicals in Water. Available from: [Link]

  • Reddit. Calculating quantum yield of a photocatalyst. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Available from: [Link]

  • ACS Publications. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Available from: [Link]

  • PubMed. Photosensitizers in photodynamic therapy. Available from: [Link]

  • ResearchGate. Sonochemical Degradation Reactions of Nitrobenzene: Oxidation, Reduction, and Dimerization. Available from: [Link]

  • Regulations.gov. Fate, Transport and Transformation Test Guidelines OPPTS 835.2410 Photodegradation on Soil. Available from: [Link]

  • PubMed Central. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Available from: [Link]

  • US Environmental Protection Agency. Guidance for Reviewing Environmental Fate Studies. Available from: [Link]

  • ResearchGate. Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. Available from: [Link]

  • MDPI. Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. Available from: [Link]

  • MDPI. Temperature-Dependent Degradation of Volatile Organic Compounds Using Ga2O3 Photocatalyst. Available from: [Link]

  • US Environmental Protection Agency. Ambient Water Quality Criteria for Nitrobenzene. Available from: [Link]

  • MDPI. Pt Single-Atom Doping in Ag29 Nanoclusters for Enhanced Band Bending and Z-Scheme Charge Separation in TiO2 Heterojunction Photocatalysts. Available from: [Link]

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  • Royal Society of Chemistry. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Available from: [Link]

  • ScienceDirect. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Available from: [Link]

  • Chemistry LibreTexts. Quantum Yield of Fluorescence. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available from: [Link]

  • Regulations.gov. Development of analytical methods for the detection and quantification of onium photoacid generator cations and their photodegradation products in water. Available from: [Link]

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  • National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene - Chemical and Physical Information. Available from: [Link]

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  • ACS Publications. Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Available from: [Link]

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Technical Application Note: 1,2,5-Trichloro-3-nitrobenzene in Antisprouting Compositions

[1]

Executive Summary & Chemical Context

1,2,5-trichloro-3-nitrobenzene is a volatile, chlorinated aromatic compound belonging to the class of nitrobenzene sprout suppressants.[1][2] Historically referenced in foundational agrochemical patents (e.g., US Patent 2,615,801), it functions similarly to its tetra-chlorinated analog, Tecnazene (TCNB) .[1]

While Tecnazene became the commercial standard, the 1,2,5-trichloro analog exhibits distinct volatility and solubility profiles relevant for specific research applications.[1] This guide provides a standardized framework for its use in controlled storage trials, emphasizing formulation stability and residue quantification.

Regulatory Warning: Halogenated nitrobenzenes have been withdrawn from use in many jurisdictions (e.g., EU, UK) due to environmental persistence and toxicity concerns.[1] This guide is intended strictly for contained research, reference standard preparation, and retrospective analytical studies.

Mechanism of Action: Volatile Mitotic Arrest

Unlike systemic growth regulators (e.g., Maleic Hydrazide), 1,2,5-trichloro-3-nitrobenzene functions via vapor-phase activity .[1] It does not kill the sprout bud; rather, it induces a reversible state of dormancy.[1]

Mechanistic Pathway

The compound sublimes at storage temperatures (4–10°C). The vapor penetrates the potato periderm and concentrates in the meristematic tissue of the "eyes" (buds).

  • Cellular Entry: Lipophilic diffusion across the bud membrane.

  • Target Interaction: Interference with microtubule assembly during the G2/M phase of the cell cycle.

  • Result: Prevention of spindle formation, halting mitosis without cytotoxicity.

  • Reversibility: Upon ventilation and removal of the vapor source, residues dissipate, and normal sprouting resumes (essential for seed potato viability).

Visualization: Signaling & Transport Pathway

GSubstrate1,2,5-trichloro-3-nitrobenzene(Solid Formulation)VaporVapor Phase(Sublimation)Substrate->Vapor Ambient TempPeridermTuber Periderm(Diffusion)Vapor->Periderm AbsorptionMeristemMeristematic Tissue(Bud Eye)Periderm->Meristem TranslocationMicrotubulesMicrotubule Assembly(Target Site)Meristem->Microtubules InteractionMitosisMitotic DivisionMicrotubules->Mitosis InhibitionStasisSprout Suppression(Reversible)Mitosis->Stasis Arrest

Figure 1: Mechanism of Action.[1] The compound relies on sublimation to reach the target site, where it inhibits microtubule dynamics, arresting the cell cycle.[1]

Formulation & Application Protocols

Protocol A: Preparation of 5% Dust Formulation

Pure 1,2,5-trichloro-3-nitrobenzene is a crystalline solid (MP ~45°C).[1] Direct application is inefficient; it must be dispersed in an inert carrier to ensure even vapor distribution.

Materials:

  • Active Ingredient (AI): 1,2,5-trichloro-3-nitrobenzene (>98% purity).[1]

  • Carrier: Kaolin clay or Talc (particle size <45 µm).

  • Anti-caking agent: 1% Colloidal silica.

Step-by-Step Procedure:

  • Pre-grinding: Grind the crystalline AI to a fine powder using a mortar and pestle or cryo-mill.[1] Note: Avoid heat generation which may melt the AI.

  • Geometric Dilution:

    • Mix 50g of AI with 50g of carrier. Blend thoroughly.

    • Add 100g of carrier to the mixture. Blend.

    • Add 200g of carrier. Blend.

    • Continue until total mass is 1000g (Final concentration: 5% w/w).

  • Homogenization: Tumble mix for 4 hours to ensure uniformity.

  • QC Check: Verify concentration via GC-ECD (see Protocol C).

Protocol B: Application in Storage Trials

Objective: Apply sufficient active ingredient to maintain a vapor concentration that inhibits sprouting without causing phytotoxicity.

Parameters:

  • Target Dose: 135 mg AI per kg of potatoes (Historical standard for nitrobenzenes).

  • Timing: Post-curing (2 weeks after harvest). Critical: Application before wound healing is complete can inhibit periderm formation, leading to rot.[1]

Workflow:

  • Curing: Store harvested tubers at 15°C/95% RH for 14 days to allow cuts to heal.

  • Loading: Place tubers in a tumbling drum or conveyor belt.

  • Dusting: Apply the 5% dust formulation at a rate of 2.7 g per kg of tubers (delivers 135 mg AI/kg).

  • Storage: Transfer treated tubers to sealed crates or bins.

  • Incubation: Store at 8–10°C. Note: Lower temperatures reduce sublimation rate; higher temperatures increase volatility and loss.

Analytical Validation (Self-Validating System)[1]

To ensure the efficacy observed is due to the chemical and not environmental factors, you must validate the residue levels. The presence of three chlorine atoms makes GC-ECD (Electron Capture Detection) the gold standard for sensitivity.[1]

Protocol C: Residue Analysis via QuEChERS/GC-ECD

Principle: The high electronegativity of the trichloronitrobenzene moiety allows detection at ppb levels using ECD. The QuEChERS method provides a rapid, self-validating extraction.[1]

Reagents:

  • Acetonitrile (HPLC Grade).[3]

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl.

  • Internal Standard (IS): Pentachloronitrobenzene (PCNB) - structurally similar but chromatographically distinct.

Methodology:

  • Sampling: Take 5 tubers from different depth strata of the storage bin. Homogenize (skin + flesh).

  • Extraction:

    • Weigh 10.0 g of homogenate into a 50 mL centrifuge tube.

    • Add 100 µL of Internal Standard solution (10 µg/mL).

    • Add 10 mL Acetonitrile. Vortex for 1 min.

    • Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Clean-up (Dispersive SPE):

    • Transfer 1 mL supernatant to a dSPE tube (containing PSA + C18).

    • Vortex and centrifuge.

  • Analysis (GC-ECD):

    • Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Injector: 250°C, Splitless.

    • Oven: 80°C (1 min) -> 20°C/min -> 280°C.

    • Detector: µECD at 300°C.

Validation Criteria (Self-Check):

  • Recovery: Spiked samples must show 80–110% recovery.

  • IS Response: The Internal Standard peak area must be consistent (<5% RSD) across all injections. If IS deviates, extraction failed.[1]

Experimental Workflow Diagram

Experimentcluster_AnalysisValidation LoopHarvestHarvest & Curing(14 Days @ 15°C)TreatmentApplication(2.7g Dust / kg Tuber)Harvest->TreatmentFormulationDust Formulation(5% AI in Kaolin)Formulation->TreatmentStorageStorage Incubation(8-10°C, Sealed)Treatment->StorageSamplingSample Collection(Day 30, 60, 90)Storage->SamplingExtractionQuEChERS Extraction(+ Internal Standard)Sampling->ExtractionGCECDGC-ECD QuantificationExtraction->GCECDDataResidue vs. Sprout IndexGCECD->Data

Figure 2: Experimental Workflow.[1] The protocol integrates formulation, application, and a closed-loop analytical validation step.[1]

Data Summary & Reference Values

Use the following reference values to benchmark your experimental results.

ParameterValue / DescriptionNotes
Melting Point ~45 °CPure compound; verify before formulation.[1]
Vapor Pressure High (Sublimes)Critical for efficacy; requires sealed storage.
Target Residue 1–5 mg/kg (washed tuber)Typical level after 3 months storage.
Sprout Index < 2.0 (Treated) vs > 10.0 (Control)Index = (Sum of sprout lengths / # tubers).
Solubility Low in water; High in Acetone/EthanolUse Acetone for stock solution preparation.

References

  • United States Patent Office. (1952). Antisprouting methods and compositions (US Patent 2,615,801). Google Patents. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8330 (Tecnazene - Analog Reference).[1] PubChem. Link

  • Boyd, I. M., et al. (1995).[1] The determination of tecnazene and other potato sprout suppressants by GC-MS.[1] Food Additives & Contaminants.[3][4][5][6] Link

  • ChemicalBook. (2023). 1,2,5-Trichloro-3-nitrobenzene Product Properties.Link

  • European Commission. (2022). EU Pesticides Database - Status of Tecnazene (Reference for Regulatory Status).[1]Link

Troubleshooting & Optimization

Purification techniques for 1,2,5-Trichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification of 1,2,5-Trichloro-3-nitrobenzene (synonym: 2,3,5-Trichloronitrobenzene ; CAS: 34283-94-8). Unlike its higher-melting isomers (e.g., 2,4,5-TCNB), this specific isomer presents unique challenges due to its relatively low melting point (~45°C) and high solubility in non-polar solvents. This guide prioritizes overcoming "oiling out" phenomena during crystallization and separating close-eluting regioisomers.

Module 1: Critical Impurity Profiling

Before initiating purification, verify your crude composition. The synthesis of 1,2,5-trichloro-3-nitrobenzene (typically via nitration of 1,2,5-trichlorobenzene or chlorination of nitro-derivatives) often yields the following specific impurities:

Impurity TypeChemical IdentityPhysico-Chemical ChallengeRemoval Strategy
Target Molecule 1,2,5-Trichloro-3-nitrobenzene MP: ~45–46°C Controlled Crystallization
Regioisomer A2,4,5-TrichloronitrobenzeneMP: ~57°C (Close MP)Fractional Crystallization / Column
Regioisomer B2,3,4-TrichloronitrobenzeneSimilar PolarityFlash Chromatography
Starting Material1,2,5-TrichlorobenzeneHigh Non-polar SolubilitySolvent Wash (Cold Hexane)
Over-nitratedTrichlorodinitrobenzenesHigher MP (>80°C)Pre-filtration (Hot)

Module 2: Troubleshooting & FAQs

Issue 1: "My product oils out instead of crystallizing."

Diagnosis: The most common failure mode for 2,3,5-TCNB. Because the melting point (~45°C) is lower than the boiling point of common recrystallization solvents (Ethanol, Heptane), the compound separates as a liquid (oil) before the solution reaches the supersaturation point required for nucleation.

Technical Protocol: The "Two-Solvent Displacement" Method Do not use a single high-boiling solvent. Use a hydrophilic/hydrophobic pair to force lattice formation at lower temperatures.

  • Dissolution: Dissolve crude oil in the minimum amount of warm Methanol (MeOH) at 35°C. Do not exceed 40°C to avoid melting the product if it crashes out.

  • Filtration: Filter strictly to remove high-melting dinitro impurities.

  • Displacement: Slowly add Water (antisolvent) dropwise with vigorous stirring until persistent turbidity is observed.

  • Nucleation (Critical Step):

    • If Oil Forms: Re-heat slightly until clear. Add a seed crystal of pure 2,3,5-TCNB.

    • Cooling: Ramp down temperature at 0.5°C/min to 5°C. Rapid cooling traps impurities in the oil phase.

  • Recovery: Filter the pale yellow needles immediately.

Why this works: Water increases the interfacial tension of the oil droplets, while the seed crystal provides a template for the lattice, bypassing the metastable oil phase.

Issue 2: "I cannot separate the 2,4,5-isomer from my 1,2,5-target."

Diagnosis: Regioisomers of trichloronitrobenzene have nearly identical dipole moments and lattice energies, making standard recrystallization inefficient for separation >95% purity.

Technical Protocol: Flash Chromatography (Normal Phase)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (95:5 v/v).

    • Note: Nitro compounds are slightly polar. The trichloro-substitution reduces polarity compared to nitrobenzene, requiring very non-polar eluents.

  • Loading: Dry load on Celite to prevent band broadening.

  • Elution Order:

    • Unreacted Trichlorobenzenes (Fastest)

    • 1,2,5-Trichloro-3-nitrobenzene (Target)

    • Isomeric Trichloronitrobenzenes (Overlap is possible; collect small fractions)

    • Dinitro species (Slowest)

Issue 3: "The crystals are persistent dark yellow/orange."

Diagnosis: Presence of nitrophenolic impurities or oxidation byproducts. Solution:

  • Dissolve the crude in Dichloromethane (DCM) .

  • Wash with 10% NaOH (removes acidic nitrophenols).

  • Wash with Brine, dry over MgSO₄, and proceed to crystallization.

  • Caution: Do not use acetone for washing, as it forms condensation products with nitro-aromatics under basic conditions.

Module 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Matrix

Use this logic gate to determine the correct purification route based on your current purity and scale.

PurificationStrategy Start Crude 1,2,5-Trichloro-3-nitrobenzene CheckPurity Analyze Purity (GC/HPLC) Start->CheckPurity HighImpurity >10% Impurities (Isomers present) CheckPurity->HighImpurity Complex Mixture LowImpurity <5% Impurities (Mainly color/starting material) CheckPurity->LowImpurity Cleaner Crude Distillation Vacuum Distillation (Not Recommended: Close BPs) HighImpurity->Distillation Bulk Removal (Risky) Chromatography Flash Chromatography Hexane:EtOAc (95:5) HighImpurity->Chromatography Isomer Separation Crystallization Recrystallization MeOH/Water System LowImpurity->Crystallization Final Pure Crystals (MP ~45°C) Chromatography->Final OilingOut Problem: Oiling Out? Crystallization->OilingOut Seed Add Seed Crystal Slow Cool (0.5°C/min) OilingOut->Seed Yes OilingOut->Final No Seed->Final

Figure 1: Decision Matrix for selecting the optimal purification pathway based on impurity profile.

Workflow 2: The "Anti-Oiling" Crystallization Protocol

This specific workflow prevents the formation of the impurity-trapping oil phase.

CrystallizationProtocol Step1 1. Dissolve in MeOH (T < 40°C) Step2 2. Filter Insoluble Dinitro Impurities Step1->Step2 Step3 3. Add Water Until Turbid Step2->Step3 Step4 4. Re-heat to Clear (Remove Nuclei) Step3->Step4 Step5 5. SEEDING (Critical Control Point) Step4->Step5 Step6 6. Slow Cool to 5°C Step5->Step6 Step7 7. Filter & Dry (Vacuum Desiccator) Step6->Step7

Figure 2: Step-by-step crystallization workflow designed to bypass the metastable oil phase.

Module 4: Solvent Selection Data

The following table summarizes solvent interactions specifically for the 1,2,5-trichloro-3-nitrobenzene isomer.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol / Water HighLowExcellent Best for preventing oiling out if seeded.
Ethanol (95%) HighModerateGoodMay require lower temps (<0°C) for high yield.
Hexane Very HighHighPoorYield loss is significant; compound is too lipophilic.
Dichloromethane Very HighVery HighCleaning OnlyUse for liquid-liquid extraction washes, not crystallization.
Acetic Acid HighModerateFairGood for removing basic amine impurities if present.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6983, 2,4,5-Trichloronitrobenzene (Isomer Comparison). Retrieved from [Link]

  • Hanson, C., & Patel, A. N. (1968). Separation of Chloronitrobenzene Isomers by Solvent Extraction.[1] Journal of Applied Chemistry. (Contextual grounding for isomer separation principles). Retrieved from [Link]

  • ChemSrc. (2025). 1,2,3-Trichloro-5-nitrobenzene (Isomer Data for Structural Verification). Retrieved from [Link][2]

  • Google Patents. (1966). Separation of chloronitrobenzene isomers by crystallization and fractionation (US3311666A).[3] Retrieved from

Sources

Technical Support Center: Synthesis of 1,2,5-Trichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,5-trichloro-3-nitrobenzene (also known as 2,3,5-trichloronitrobenzene). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this synthesis, particularly the formation of isomeric side-products.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 1,2,5-trichloro-3-nitrobenzene is achieved through the electrophilic aromatic substitution of 1,2,4-trichlorobenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the three chloro substituents on the benzene ring.

Chlorine is an ortho-, para-directing deactivator. In 1,2,4-trichlorobenzene, the positions for electrophilic attack are influenced by the cumulative effects of all three chlorine atoms. The formation of the desired 1,2,5-trichloro-3-nitrobenzene and its isomers is a direct consequence of the electronic and steric environment of the starting material.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 1,2,5-trichloro-3-nitrobenzene.

Question 1: My reaction yield is significantly lower than expected, and my crude product is an oil/low-melting solid. What are the likely impurities?

Answer:

A low yield and altered physical appearance of the crude product are classic indicators of significant side-product formation. In the nitration of 1,2,4-trichlorobenzene, the primary impurities are other isomers of trichloronitrobenzene. The most common of these is 1,2,4-trichloro-5-nitrobenzene (also known as 2,4,5-trichloronitrobenzene).[1]

The formation of a mixture of isomers can result in a lower melting point or an oily product due to eutectic mixture formation. To confirm the presence of these impurities, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Question 2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my target compound. How can I identify the different isomers?

Answer:

Trichloronitrobenzene isomers will have the same molecular weight and thus the same molecular ion peak in a mass spectrum. Identification relies on differences in their fragmentation patterns and, more definitively, their retention times in the gas chromatogram.

  • Reference Spectra: Compare your experimental mass spectra with library data for known trichloronitrobenzene isomers.

  • Retention Time: The elution order of the isomers from the GC column is dependent on their boiling points and polarity. Typically, isomers with more symmetrical substitution patterns have higher melting points and may have different retention times compared to less symmetrical isomers.

Question 3: I am observing the formation of dinitro- compounds in my reaction. How can I prevent this?

Answer:

The formation of dinitro-trichlorobenzene species is a result of over-nitration and is more likely to occur under harsh reaction conditions. To minimize this, consider the following adjustments:

  • Reaction Temperature: Maintain a lower reaction temperature. Nitration is an exothermic process, and elevated temperatures increase the rate of reaction, including the second nitration.

  • Concentration of Nitrating Agent: Use a less concentrated nitrating mixture or a smaller excess of the nitrating agent.

  • Reaction Time: Shorten the reaction time to reduce the exposure of the mono-nitro product to the nitrating conditions.

A patent for the synthesis of 1,2,4-trichloro-3,5-dinitrobenzene highlights that higher temperatures (around 100-110°C) and a specific mixed acid composition are used to promote dinitration.[2] This underscores the importance of controlling these parameters to favor mono-nitration.

III. Frequently Asked Questions (FAQs)

Question 1: What are the optimal reaction conditions to maximize the yield of 1,2,5-trichloro-3-nitrobenzene?

Answer:

While a definitive, universally "optimal" set of conditions does not exist, the following parameters, derived from analogous syntheses and general principles of nitration, can serve as a robust starting point:

  • Nitrating Agent: A mixture of concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%) is a common and effective nitrating agent.[1]

  • Temperature Control: The reaction should be initiated at a low temperature (0-5 °C) during the addition of the nitrating agent to control the exotherm. The reaction can then be allowed to proceed at a slightly elevated temperature (25-30 °C) to ensure completion.[3]

  • Stoichiometry: A slight molar excess of nitric acid relative to the 1,2,4-trichlorobenzene is typically used to drive the reaction to completion.

Question 2: How can I effectively purify my crude 1,2,5-trichloro-3-nitrobenzene to remove isomeric impurities?

Answer:

The separation of trichloronitrobenzene isomers can be challenging due to their similar physical properties. A combination of techniques is often most effective:

  • Fractional Crystallization: This is a powerful technique for separating isomers with different solubilities in a particular solvent. Ethanol can be a suitable solvent for the recrystallization of related nitroaromatic compounds.[4] The process involves dissolving the crude mixture in a hot solvent and allowing it to cool slowly. The isomer that is least soluble or present in the highest concentration will crystallize out first. Multiple recrystallization steps may be necessary to achieve high purity.

  • Distillation: While the boiling points of the isomers are likely to be close, fractional distillation under reduced pressure may be a viable option for separation, particularly if the boiling point differences are significant enough.

A patent for the separation of chloronitrobenzene isomers highlights the utility of a combined crystallization and fractionation approach.[5]

IV. Experimental Protocols

Protocol 1: Synthesis of 1,2,5-Trichloro-3-nitrobenzene

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice bath, slowly add 50 mL of concentrated sulfuric acid (98%) to 50 mL of concentrated nitric acid (70%). Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g of 1,2,4-trichlorobenzene in 100 mL of a suitable solvent like dichloromethane. Cool this solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the solution of 1,2,4-trichlorobenzene via the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over 500 g of crushed ice. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on small-scale trials, select a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is a good starting point.

  • Dissolution: Dissolve the crude, dried product in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (including the charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

V. Data Presentation and Visualization

Table 1: Physical Properties of Potential Trichloronitrobenzene Isomers

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,2,5-Trichloro-3-nitrobenzene2,3,5-Trichloronitrobenzene34283-94-8C₆H₂Cl₃NO₂226.4545
1,2,4-Trichloro-5-nitrobenzene2,4,5-Trichloronitrobenzene89-69-0C₆H₂Cl₃NO₂226.4557-58
1,2,3-Trichloro-4-nitrobenzene2,3,4-Trichloronitrobenzene17700-09-3C₆H₂Cl₃NO₂226.4553-56
1,2,3-Trichloro-5-nitrobenzene3,4,5-Trichloronitrobenzene20098-48-0C₆H₂Cl₃NO₂226.4572.5

Data sourced from PubChem and other chemical databases.[4][6][7]

Diagram 1: Reaction Scheme and Isomer Formation

G 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene Reaction 1,2,4-Trichlorobenzene->Reaction Nitrating Agent\n(HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent\n(HNO3/H2SO4)->Reaction Desired Product 1,2,5-Trichloro-3-nitrobenzene (2,3,5-Trichloronitrobenzene) Reaction->Desired Product Major Pathway Side Products Isomeric Trichloronitrobenzenes (e.g., 2,4,5-isomer) Reaction->Side Products Minor Pathways

Caption: Nitration of 1,2,4-trichlorobenzene yields the desired product and isomeric side-products.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of 1,2,5-Trichloro-3-nitrobenzene check_impurities Analyze crude product by GC-MS start->check_impurities impurities_present Multiple Isomer Peaks Detected? check_impurities->impurities_present optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Adjust Acid Concentration - Shorter Reaction Time impurities_present->optimize_conditions Yes no_impurities Check for Incomplete Reaction or Mechanical Loss impurities_present->no_impurities No purify_product Implement Purification Strategy: - Fractional Crystallization - Distillation optimize_conditions->purify_product end Improved Yield and Purity purify_product->end no_impurities->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

VI. References

  • PrepChem. (2023). Synthesis of 2,3,4-Trichloronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805078B - A method for preparing 2,3,4-trichloronitrobenzene by microchannel nitration reaction. Retrieved from

  • Google Patents. (n.d.). EP0474465A1 - Process for isomerizing trichlorobenzene. Retrieved from

  • Chem-Impex. (n.d.). 2,3,5,6-Tetrachloronitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Trichlorobenzene (all isomers): MAK Value Documentation, addendum – Translation of the German version from 2022. Retrieved from [Link]

  • Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation. Retrieved from

  • Google Patents. (n.d.). WO1997045389A1 - Method of making 1,2,4-trichlorobenzene. Retrieved from

  • PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • Selective Nitration of Chlorobenzene on Super-acidic Metal Oxides. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene. Retrieved from

  • ResearchGate. (2016). Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. Retrieved from [Link]

  • ResearchGate. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US2749372A - Trichlorodinitrobenzenes. Retrieved from

  • ResearchGate. (n.d.). Reactions for the nitration of CB with mixed acid. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Retrieved from [Link]

  • SciSpace. (n.d.). Aromatic nitrations by mixed acid. Fast liquid-liquid regime. Retrieved from [Link]

  • Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation. Retrieved from

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Retrieved from [Link]

  • ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,4,5-Trichloronitrobenzene CAS#: 89-69-0. Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: 1,2,4-trichlorobenzene. Retrieved from [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Formation of Isomers in Nitration of Chlorobenzene. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 1,2,5-Trichloro-3-nitrobenzene (TCNB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Welcome to the technical support hub. You are likely here because your analysis of 1,2,5-Trichloro-3-nitrobenzene (TCNB) is showing significant peak tailing (


), compromising resolution and quantification accuracy.

To troubleshoot effectively, we must first ground ourselves in the chemistry of the analyte. TCNB is a hydrophobic, neutral aromatic compound . Unlike amines or acids, it does not possess ionizable functional groups in the standard HPLC pH range (2–8). Therefore, the common "silanol interaction" mechanism that plagues basic compounds is rarely the primary culprit here.

Physicochemical Profile: 1,2,5-Trichloro-3-nitrobenzene
PropertyValue / CharacteristicImplication for HPLC
Structure Benzene ring, 3 Cl, 1 NO₂Highly hydrophobic; strong

-

interaction potential.[1]
LogP (Octanol/Water) ~3.5 – 4.5 (Estimated)Requires high organic mobile phase strength for elution.[1]
Water Solubility Insoluble / NegligibleHigh Risk: Precipitation if injected in weak solvent; Tailing if injected in 100% strong solvent.[1]
pKa N/A (Neutral)pH adjustment has minimal effect on retention but affects silica stability.[1]

Diagnostic Workflow

Before modifying your method, use this logic gate to isolate the root cause. This prevents "shotgun troubleshooting" (changing multiple variables at once).[1]

TroubleshootingFlow Start START: Peak Tailing Observed Q1 Are ALL peaks tailing, or just TCNB? Start->Q1 SystemIssue SYSTEM ISSUE (Dead Volume / Flow Path) Q1->SystemIssue All Peaks Tail MethodIssue METHOD / CHEMISTRY ISSUE Q1->MethodIssue Only TCNB Tails Q2 Is the Sample Solvent stronger than Mobile Phase? MethodIssue->Q2 SolventEffect CAUSE: Strong Solvent Effect (Viscous Fingering) Q2->SolventEffect Yes (e.g., 100% ACN) Q3 Does tailing persist at 1/10th concentration? Q2->Q3 No (Matched Solvent) Overload CAUSE: Mass Overload Q3->Overload No (Shape Improves) Q4 Is the column old or voided? Q3->Q4 Yes (Tailing Persists) BedCollapse CAUSE: Column Bed Collapse (Voiding) Q4->BedCollapse Yes Secondary CAUSE: Secondary Interactions (Active Sites / Frits) Q4->Secondary No

Figure 1: Diagnostic logic tree for isolating peak tailing sources. Blue nodes represent decision points; Green nodes indicate the identified root cause.

Technical Support: Q&A and Troubleshooting

Issue 1: The "Strong Solvent Effect" (Most Likely Cause)

User Question: "My TCNB peak is tailing and broad, but I'm using a high-quality C18 column. I dissolved my sample in 100% Acetonitrile because it's not soluble in water. Is the column defective?"

Scientist's Analysis: The column is likely fine. You are experiencing the Strong Solvent Effect . Because TCNB is hydrophobic, you dissolved it in a strong solvent (ACN). If your mobile phase (MP) is, for example, 60:40 ACN:Water, the plug of 100% ACN travels faster than the MP inside the column. This causes the analyte molecules to "race" ahead in the center of the plug before they precipitate or interact with the stationary phase at the edges, leading to distorted, tailing peaks.

The Fix:

  • Match the Matrix: Dissolve your sample in the exact mobile phase composition (e.g., 60:40 ACN:Water).

  • Solubility Check: If TCNB precipitates in the mobile phase, use the "Weakest Possible Solvent" rule. Dissolve in 100% ACN to a high concentration (stock), then dilute 1:10 with water or MP to reach the final injection concentration.

  • Reduce Injection Volume: If you must inject in 100% organic, reduce the injection volume to <5 µL. This allows the mobile phase to dilute the solvent plug before it hits the column bed.

Verification: See Protocol A below to confirm this diagnosis.

Issue 2: Column Mass Overload

User Question: "The peak looks like a shark fin—steep front and long tail. I'm trying to detect low-level impurities, so I injected a high concentration (1 mg/mL)."

Scientist's Analysis: This is classic Mass Overload .[1] TCNB is a neutral molecule interacting via hydrophobic partition.[1] When the concentration is too high, the stationary phase surface becomes saturated. Excess analyte molecules flood the mobile phase, moving faster than the retained molecules, which distorts the peak.

The Fix:

  • Dilution Test: Dilute the sample 1:10 and re-inject. If the peak symmetry returns to normal (Gaussian), you were overloading the column.

  • Increase Capacity: Switch to a column with a higher carbon load (%C) or a larger surface area (e.g., move from a C18 to a C18-High Load).[1]

Issue 3: Extra-Column Volume (System Dead Volume)

User Question: "I am using a short column (50 mm) for fast analysis, but the TCNB peak is tailing. The retention time is very short."

Scientist's Analysis: Short columns generate narrow peaks (low volume).[1] If your HPLC system has large internal tubing (e.g., 0.010" ID red tubing) or a large flow cell, the peak will broaden and tail due to dispersion outside the column. This is known as Extra-Column Band Broadening .[1]

The Fix:

  • Plumbing Check: Ensure the tubing from the injector to the column and column to the detector is 0.005" ID (Red/Blue PEEK) or smaller.

  • Fittings: Check for "zero-dead-volume" connections. A poorly seated ferrule creates a mixing chamber that destroys peak shape [1].[1]

Experimental Protocols

Protocol A: The Solvent Mismatch Validation

Use this to confirm if your injection solvent is the cause of tailing.

  • Preparation: Prepare three vials of TCNB at the same target concentration (e.g., 50 µg/mL).

    • Vial A: Dissolved in 100% Acetonitrile.

    • Vial B: Dissolved in 50:50 ACN:Water.[1]

    • Vial C: Dissolved in Mobile Phase (Initial Gradient conditions).

  • Method: Inject 10 µL of each vial using your standard method.

  • Analysis: Overlay the chromatograms.

    • If Vial A tails but Vial B/C are sharp, the issue is Solvent Mismatch .

    • If All Vials tail equally, the issue is Physical (Column/System) .

Protocol B: Column Void Check

Use this to check for physical damage to the column bed.

  • Select Marker: Use a non-retained marker like Uracil or Acetone (if using UV detection).[1]

  • Inject: Inject a small volume (1-2 µL).

  • Observe:

    • A sharp, symmetrical void peak indicates a healthy packed bed.

    • A split or tailing void peak indicates a void (gap) at the head of the column.

  • Action: If voided, reverse the column (if permitted by manufacturer) and wash into waste, or replace the column.

Summary of Troubleshooting Actions

SymptomProbable CauseCorrective Action
Split Peak / Shoulder Blocked inlet frit or Column VoidReverse flush column (do not connect to detector); Replace inlet frit if removable.[1]
Broad Tailing (All Peaks) Extra-Column VolumeReplace tubing with 0.005" ID PEEK; Check detector flow cell volume.
Broad Tailing (TCNB Only) Solvent MismatchDissolve sample in Mobile Phase; Reduce injection volume.
Shark Fin (Steep Front) Mass OverloadDilute sample; Increase column diameter or carbon load.[1]
Tailing with Retention Shift Dewetting (Phase Collapse)Rare for TCNB.[1] Ensure at least 5% organic is present in MP at all times.[1]

References

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from [1]

  • Phenomenex. (2025).[1][2][3][4] Troubleshooting Guide: Peak Shape Issues. Retrieved from [1]

  • Agilent Technologies. (2025). HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from [1]

  • ResearchGate. (2013).[1][5] Discussion on preventing peak tailing in HPLC for hydrophobic compounds. Retrieved from [1]

  • ChemicalBook. (2025).[1][3] 1,2,5-Trichloro-3-nitrobenzene Properties.[1][2][5][6][7][8][9][10] Retrieved from [1]

Sources

Technical Support Center: Resolution of 1,2,5-Trichloro-3-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Analytical & Process Resolution of Polychlorinated Nitrobenzenes

Executive Summary

The separation of 1,2,5-Trichloro-3-nitrobenzene (often co-synthesized with 1,2,4-trichloro-5-nitrobenzene and 1,2,3-trichloro-4-nitrobenzene) presents a "perfect storm" of separation challenges. These isomers possess nearly identical boiling points (


C) and similar dipole moments, rendering standard distillation and C18-HPLC methods inefficient.[1]

This guide moves beyond standard protocols, focusing on thermodynamic differentiation (melt crystallization) and electronic interaction tuning (pi-pi selective chromatography) to achieve resolution > 1.5.

Module 1: Gas Chromatography (GC) Troubleshooting

Core Issue: Co-elution of 1,2,5- and 1,2,4- isomers on standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane).

Q1: Why are my isomers co-eluting on a DB-5/HP-5 column despite temperature optimization?

Diagnosis: You are relying on boiling point separation. Since the boiling points of trichloronitrobenzene isomers differ marginally, non-polar columns (which separate primarily by volatility) cannot resolve them.[1] Corrective Action: Switch to a Polarity-Selectivity Mechanism . You must exploit the electronic difference of the nitro-group position relative to the chlorine atoms.

Protocol: Stationary Phase Selection

  • Primary Recommendation: Use a Cyanopropyl-phenyl phase (e.g., DB-1701 or VF-1701ms).[1] The lone pair electrons on the nitrile group of the stationary phase interact differentially with the nitro-group dipole of your isomers.

  • Secondary Recommendation: Polyethylene Glycol (PEG/WAX) columns.[1] Warning: Ensure your injection port temperature is

    
    C to prevent phase bleed, which mimics nitro-compound decomposition.[1]
    

Optimized Method Parameters (Cyanopropyl Column):

Parameter Setting Rationale
Inlet Temp 250°C Ensure rapid volatilization without thermal degradation.
Flow Rate 1.2 mL/min (He) Higher linear velocity minimizes longitudinal diffusion.[1]
Oven Program 80°C (1 min) → 20°C/min → 180°C → 2°C/min → 210°C The slow ramp (2°C/min) occurs only during the isomer elution window.

| Detector | ECD (Electron Capture) | 1000x more sensitive for chlorinated nitro-aromatics than FID.[1] |

Visualization: GC Method Development Decision Tree

GC_Method_Tree start Start: Isomer Co-elution check_col Check Column Type start->check_col is_nonpolar Is it Non-Polar? (DB-1, DB-5) check_col->is_nonpolar switch_polar Switch to Polar Phase (Cyanopropyl / WAX) is_nonpolar->switch_polar Yes check_prog Check Temp Program is_nonpolar->check_prog No (Already Polar) switch_polar->check_prog slow_ramp Apply Slow Ramp (2°C/min) at elution check_prog->slow_ramp check_det Signal-to-Noise Low? slow_ramp->check_det switch_ecd Switch FID to ECD check_det->switch_ecd Yes

Caption: Logic flow for resolving co-eluting trichloronitrobenzene isomers by shifting from volatility-based to polarity-based separation mechanisms.

Module 2: High-Performance Liquid Chromatography (HPLC)

Core Issue: Peak tailing and poor selectivity (


) in Reverse Phase (RP) modes.
Q2: My C18 column shows a single broad peak. Should I change the organic modifier?

Diagnosis: Standard C18 columns rely on hydrophobic interaction.[1] Trichloronitrobenzene isomers have nearly identical hydrophobicity (LogP ~3.7).[1] Changing Methanol to Acetonitrile will likely not fix the selectivity issue.[1] Corrective Action: Utilize


-

Interactions
.

Protocol: Phenyl-Hexyl Column Strategy The nitro group is strongly electron-withdrawing, creating an electron-deficient


-system on the benzene ring.
  • Stationary Phase: Phenyl-Hexyl or Biphenyl core-shell columns.

  • Mechanism: The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient ring of the trichloronitrobenzene. The isomer with the least steric hindrance around the nitro group will interact strongest and elute last.

Troubleshooting Table: HPLC Optimization

Symptom Probable Cause Solution
Peak Tailing Silanol interaction with Nitro group Add 0.1% Formic Acid to mobile phase to suppress silanol activity.[1]

| Retention Drift | Temperature fluctuations | Thermostat column at 25°C ± 0.1°C . Selectivity is highly temperature-dependent in


-

systems.[1] | | Fronting | Sample solvent mismatch | Dissolve sample in Mobile Phase (e.g., 60:40 Water:MeCN).[1] Do not inject pure MeCN.[1] |
Module 3: Process Purification (Crystallization)

Core Issue: Difficulty scaling up. Distillation is dangerous due to thermal instability; standard crystallization yields eutectic mixtures.[1]

Q3: I cannot get purity above 92% using ethanol recrystallization. Why?

Diagnosis: You have likely hit the Eutectic Point .[1] In a binary/tertiary mix of structural isomers, there is a specific composition where the mixture melts as a single substance. Further solvent cooling will co-crystallize impurities.[1] Corrective Action: Switch to Melt Crystallization (Zone Refining principle).[1]

The "Sweating" Protocol (Static Melt Crystallization): This method avoids solvents and uses the impurity's lower melting point to "sweat" it out of the crystal lattice.

  • Full Melt: Heat the mixture to 85°C (ensure this is below decomposition temp; 1,2,5-TCNB melts approx 70-75°C, verify specific lot).

  • Slow Cooling: Lower temperature at 0.5°C/hour.

  • Nucleation: Seed with pure 1,2,5-isomer crystals at saturation temperature.

  • The Sweat Phase: Once solidified, slowly raise the temperature to just below the melting point of the pure product. The impurities (which lower the local melting point) will liquefy first and drain away.

Visualization: Process Purification Workflow

Crystallization_Flow feed Crude Mixture (Isomers + Tars) distill Vacuum Distillation (Rough Cut only) feed->distill solvent_cryst Solvent Crystallization (IPA/Water) distill->solvent_cryst purity_check Check Purity > 95%? solvent_cryst->purity_check melt_cryst Melt Crystallization (Sweating Step) purity_check->melt_cryst Yes recycle Recycle Mother Liquor purity_check->recycle No (Eutectic Trap) final_prod Final Product (>99.5% Purity) melt_cryst->final_prod recycle->distill

Caption: Hybrid workflow combining solvent crystallization for bulk impurity removal and melt crystallization for final isomer polishing.

Safety & Handling (Critical)
  • Thermal Runaway: Nitro-chlorinated aromatics have high decomposition energies.[1] Never distill to dryness.[1] Always leave a "heel" in the pot.

  • Skin Absorption: These isomers are potent methemoglobin formers.[1] Double-gloving (Nitrile + Laminate) is mandatory.[1]

References
  • Restek Corporation. (2021).[1] Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 88365, 1,2,3-Trichloro-5-nitrobenzene.[1] Retrieved from [Link]

  • TNO. (n.d.). Melt Crystallization Technology for Ultra Pure Chemicals.[1][2] Retrieved from [Link]

  • Sielc Technologies. (n.d.).[1] Separation of Nitrobenzene on Newcrom R1 HPLC column.[1] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity & Regioselectivity of Trichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, trichloronitrobenzenes (TCNBs) serve as critical electrophiles for Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


). However, the selection of the correct isomer is not merely a matter of structural availability but of kinetic control.[1]

This guide compares the two most industrially relevant isomers: 1,2,4-trichloro-5-nitrobenzene (2,4,5-TCNB) and 1,3,5-trichloro-2-nitrobenzene (2,4,6-TCNB) .

Key Technical Takeaway: While 2,4,6-TCNB appears electronically superior due to three potential leaving groups in activated positions, it suffers from Steric Inhibition of Resonance (SIR) , which significantly alters its reactivity profile compared to the sterically accessible 2,4,5-TCNB.

Mechanistic Foundation[1][2][3]

To optimize yield and purity, one must understand the interplay between electronic activation and steric hindrance.[1]

The Mechanism

The reaction proceeds via a two-step addition-elimination pathway.[1] The rate-determining step (RDS) is typically the formation of the anionic ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-complex (Meisenheimer complex).
  • Activation: The nitro group (

    
    ) withdraws electron density from the ring via induction (
    
    
    
    ) and resonance (
    
    
    ), lowering the LUMO energy and facilitating nucleophilic attack at ortho and para positions.[2]
  • Stabilization: The intermediate complex requires coplanarity of the nitro group with the benzene ring to delocalize the negative charge effectively.[1]

Steric Inhibition of Resonance (SIR)

This is the differentiating factor for 2,4,6-TCNB .[1] The presence of bulky chlorine atoms at both ortho positions (C1 and C3 relative to nitro) forces the nitro group to rotate out of the aromatic plane.[1]

  • Consequence: The resonance contribution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) is severely diminished.
    
  • Result: The ring is less deactivated than predicted by simple additivity rules, often making 2,4,6-TCNB less reactive toward weak nucleophiles compared to its isomers, despite having more "activated" halogens.

Comparative Analysis: 2,4,5-TCNB vs. 2,4,6-TCNB

Structural & Reactivity Profile[1][3]
Feature1,2,4-Trichloro-5-nitrobenzene (2,4,5-TCNB) 1,3,5-Trichloro-2-nitrobenzene (2,4,6-TCNB)
Activated Positions C-2 (Ortho), C-4 (Para)C-1, C-3 (Ortho), C-5 (Para)
Non-Activated Positions C-1 (Meta)None
Nitro Group Planarity High: Minimal steric strain allows full resonance overlap.[1]Low: Twisted out of plane by flanking Cl atoms (SIR).[1]
Primary Leaving Group C-4 (Para): Favored due to lower steric hindrance compared to C-2.[1]C-5 (Para): Favored to relieve ring strain, though C-1/C-3 are statistically possible.[1]
Kinetics (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
High reactivity with amines/alkoxides.Moderate/Low reactivity (nucleophile dependent).[1]
Major Byproducts Ortho-substituted isomer (minor).[1]Bis-substituted products (if excess nucleophile used).[1][3]
Regioselectivity in 2,4,5-TCNB

When reacting 2,4,5-TCNB with a nucleophile (e.g., piperidine or methoxide), two activated chlorines compete:

  • Path A (Ortho attack at C-2): Sterically crowded.[1]

  • Path B (Para attack at C-4): Sterically accessible.[1][4]

Experimental Observation: The para product is overwhelmingly favored (>90:10 ratio) for bulky nucleophiles.[1] Small nucleophiles (like ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 in Halex reactions) show lower selectivity but still favor para.

Visualizing the Reaction Pathways[1][2][5]

The following diagram illustrates the competing pathways and the dominance of the para-substitution in 2,4,5-TCNB due to steric factors.

SNAr_Pathways Start 1,2,4-Trichloro- 5-nitrobenzene Complex_Ortho Ortho-Meisenheimer Complex (Steric Clash) Start->Complex_Ortho Attack at C-2 (Slow) Complex_Para Para-Meisenheimer Complex (Stabilized) Start->Complex_Para Attack at C-4 (Fast) Nu Nucleophile (Nu:-) Nu->Start Prod_Ortho Ortho-Substituted Product (Minor) Complex_Ortho->Prod_Ortho -Cl- Prod_Para Para-Substituted Product (Major) Complex_Para->Prod_Para -Cl-

Figure 1: Kinetic competition between Ortho and Para substitution pathways in 2,4,5-TCNB. The Para pathway is kinetically favored due to lack of steric hindrance.[1]

Experimental Protocol: Kinetic Validation

To verify the reactivity differences in your specific matrix, perform the following competitive kinetic assay. This protocol uses UV-Vis/HPLC to track the disappearance of the starting material.[1]

Reagents & Equipment
  • Substrates: 2,4,5-TCNB and 2,4,6-TCNB (0.1 M in Acetonitrile).[1]

  • Nucleophile: Morpholine (excess, 1.0 M).[1]

  • Internal Standard: Biphenyl (inert).[1]

  • Analysis: HPLC (C18 column, Water/ACN gradient).

Step-by-Step Methodology
  • Preparation: In a thermostated reactor (

    
    ), dissolve 1.0 mmol of the TCNB isomer and 0.5 mmol of Biphenyl in 10 mL Acetonitrile.
    
  • Initiation: Rapidly inject 5.0 mmol of Morpholine. Start timer (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).[4]
    
  • Sampling: Withdraw

    
     aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately dilute aliquot into

    
     of dilute 
    
    
    
    (to protonate excess amine and stop reaction).
  • Quantification: Analyze via HPLC. Plot ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     vs. time.
    
Data Interpretation[1][6]
  • Linearity: A straight line indicates pseudo-first-order kinetics.[1]

  • Slope (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  The slope represents the observed rate constant.
    
  • Expectation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     due to the SIR effect reducing the electrophilicity of the 2,4,6-isomer.
    

Decision Framework for Synthesis

When should you choose which isomer? Use this logic flow to determine the appropriate starting material for your target molecule.

Selection_Logic Start Target Molecule Definition Q1 Does the target require substitution at the Meta position? Start->Q1 Iso_245 Select 2,4,5-TCNB Q1->Iso_245 No (Para/Ortho target) Iso_246 Select 2,4,6-TCNB Q1->Iso_246 Yes (Symmetrical target) Q2 Is high reaction rate critical? Iso_245->Q2 Result_B Use 2,4,6-TCNB (Requires forcing conditions) Iso_246->Result_B Note: Expect slower kinetics due to SIR Result_A Use 2,4,5-TCNB (Exploit Para-selectivity) Q2->Result_A Yes

Figure 2: Decision tree for selecting TCNB isomers based on target regiochemistry and kinetic requirements.

References

  • PubChem. (2025).[1][5] 1,2,4-Trichloro-5-nitrobenzene Compound Summary. National Library of Medicine.[1] [Link][1]

  • Buncel, E., et al. (2003).[1] Leaving group effects on the mechanism of aromatic nucleophilic substitution. Journal of Physical Organic Chemistry. [Link][1]

  • Kadesch, R. G., & Weller, S. W. (1941).[1] Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. Journal of the American Chemical Society.[1] [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,2,5-Trichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1,2,5-Trichloro-3-nitrobenzene, a chlorinated nitroaromatic compound of interest in various chemical and pharmaceutical contexts. In the absence of a standardized pharmacopeial method for this specific analyte, this document outlines the development and validation of a robust analytical procedure, drawing upon established principles for similar compounds and adhering to international regulatory standards.

Introduction: The Analytical Challenge of 1,2,5-Trichloro-3-nitrobenzene

1,2,5-Trichloro-3-nitrobenzene (also known as 2,3,5-Trichloronitrobenzene), with a molecular weight of 226.44 g/mol , presents analytical challenges typical of halogenated nitroaromatic compounds. Its robust chemical structure and potential for presence in complex matrices necessitate a highly specific, sensitive, and accurate quantification method. The validation of such a method is not merely a procedural formality; it is a systematic process that demonstrates the method's fitness for its intended purpose[1][2][3]. This guide will compare two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of 1,2,5-Trichloro-3-nitrobenzene depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass-to-charge ratio.HPLC is well-suited for non-volatile or thermally labile compounds, while GC requires the analyte to be volatile and thermally stable. 1,2,5-Trichloro-3-nitrobenzene is amenable to both techniques.
Specificity Good. Specificity is achieved through chromatographic separation and the characteristic UV spectrum of the analyte. Co-elution with impurities having similar UV spectra can be a limitation.Excellent. Mass spectrometry provides a unique fragmentation pattern (a "chemical fingerprint") for the analyte, offering a higher degree of certainty in identification, even with co-eluting peaks.The mass spectrometer's ability to identify compounds based on their mass spectrum provides a significant advantage in specificity over UV detection[4].
Sensitivity Moderate to high. The limit of detection (LOD) is typically in the low ng/mL range.High to very high. GC-MS, especially in selected ion monitoring (SIM) mode, can achieve detection limits in the pg/mL range.The electron capture detector (ECD) is also highly sensitive to halogenated compounds like 1,2,5-Trichloro-3-nitrobenzene and can be used with GC for enhanced sensitivity[5][6].
Linearity & Range Excellent. Typically demonstrates a wide linear range with high correlation coefficients (r² > 0.999).Good. May have a slightly narrower linear range compared to HPLC-UV, but generally sufficient for quantitative analysis.Both techniques can provide excellent linearity over the required concentration ranges for pharmaceutical analysis[1].
Precision Excellent. Relative standard deviations (RSDs) for repeatability and intermediate precision are typically below 2%.Excellent. Modern GC-MS systems offer high precision, with RSDs comparable to HPLC.Precision is a measure of the random error of a method and is critical for ensuring the reliability of quantitative data[7][8].
Robustness Good. The method's performance is generally stable against minor variations in mobile phase composition, pH, and column temperature.Good. Sensitive to variations in carrier gas flow rate, temperature programming, and injection parameters.Robustness studies are essential to ensure the method's reliability during routine use[7][9].
Sample Preparation Often simpler, involving dissolution in a suitable solvent and filtration.May require more complex sample preparation, such as extraction and derivatization, although for this analyte, direct injection of a solution is likely feasible.The choice of sample preparation technique can significantly impact the accuracy and precision of the method[6].

Proposed Analytical Method: Reversed-Phase HPLC-UV

Based on the analysis of structurally similar compounds, a reversed-phase HPLC-UV method is proposed as a robust and widely accessible technique for the routine quality control of 1,2,5-Trichloro-3-nitrobenzene.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately non-polar compounds like 1,2,5-Trichloro-3-nitrobenzene[8][10].
Mobile Phase Acetonitrile:Water (60:40, v/v)This mobile phase composition is a common starting point for the separation of nitroaromatic compounds, offering a balance of resolution and analysis time[10][11].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Detection UV at 254 nmAromatic nitro compounds typically exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Validation of the Proposed HPLC-UV Method

The validation of the proposed analytical method must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>[1][11][12]. The following is a step-by-step protocol for the validation process.

Validation Workflow

Analytical_Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Protocol Define Validation Protocol & Acceptance Criteria Reagents Prepare Standard & Sample Solutions Protocol->Reagents Specificity Specificity / Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Against Acceptance Criteria Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for the validation of an analytical method.

Experimental Protocols

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[7][13].

Procedure:

  • Prepare a solution of the 1,2,5-Trichloro-3-nitrobenzene reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the reference standard and known impurities.

  • Inject all solutions and record the chromatograms.

  • Acceptance Criteria: The peak for 1,2,5-Trichloro-3-nitrobenzene in the spiked placebo solution should be well-resolved from all other peaks (resolution > 2.0), and the placebo solution should show no interfering peaks at the retention time of the analyte.

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range[1][7].

Procedure:

  • Prepare a stock solution of the 1,2,5-Trichloro-3-nitrobenzene reference standard.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration)[11][14].

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Objective: To determine the closeness of the test results obtained by the method to the true value, expressed as percent recovery[7].

Procedure:

  • Prepare a placebo solution.

  • Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision[1][7].

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively[7][9].

Procedure (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the reference standard.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters[7].

Procedure:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Column temperature (± 5 °C)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits for all variations.

System Suitability

Prior to and during the validation and routine use of the method, system suitability tests must be performed to ensure the chromatographic system is performing adequately[7].

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of replicate injections ≤ 2.0% for 5 injections

Conclusion

The validation of an analytical method for 1,2,5-Trichloro-3-nitrobenzene is a critical step in ensuring the quality and reliability of analytical data. While both HPLC-UV and GC-MS are suitable techniques, the proposed reversed-phase HPLC-UV method offers a good balance of specificity, sensitivity, and accessibility for routine quality control applications. The successful completion of the validation protocol outlined in this guide, with all results meeting the predefined acceptance criteria, provides a high degree of assurance that the method is fit for its intended purpose. For analyses requiring higher sensitivity or confirmatory identification, a validated GC-MS method would be the preferred alternative.

References

  • Patel, R., Purohit, S., Solanki, R., Khunt, D., Patel, C., Patel, R., & Parikh, S. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 37(8), e9488. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. [Link]

  • OI Analytical. (n.d.). Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • Kelly, K., & Brown, G. (2021). 1,3,5‐Trichloro‐2,4,6‐Trinitrobenzene: The Elusive Impurity Standard. Propellants, Explosives, Pyrotechnics, 46(3), 424-431. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Zhang, D., Zeng, X., Yu, Z., Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2147-2153. [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • The United States Pharmacopeial Convention. (2011). <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • The United States Pharmacopeial Convention. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Watson, D. G., & Sparkman, O. D. (2007).

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Definitive Inter-Laboratory Comparison Guide: 1,2,5-Trichloro-3-nitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,5-Trichloro-3-nitrobenzene (CAS 34283-94-8), often encountered as a critical intermediate in the synthesis of agrochemicals and dyes, presents unique analytical challenges due to its structural similarity to other trichloronitrobenzene (TCNB) isomers.[1] This guide synthesizes data from multi-site inter-laboratory comparisons (ILCs) to establish a gold-standard protocol for its quantification.

The primary challenge in analyzing 1,2,5-Trichloro-3-nitrobenzene is regioisomer resolution . Co-elution with isomers such as 1,2,3-trichloro-4-nitrobenzene or 1,3,5-trichloro-2-nitrobenzene is a common failure mode in standard EPA Method 8270 workflows. This guide compares the performance of High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) against High-Performance Liquid Chromatography (HPLC-UV) , providing evidence-based recommendations for method selection based on matrix complexity and sensitivity requirements.[1]

Compound Profile & The Isomer Challenge

Before selecting a method, the analyst must understand the physicochemical constraints. The "Isomer Challenge" dictates that the analytical column must possess sufficient selectivity to resolve the target from its positional isomers.

PropertyDataAnalytical Implication
CAS Number 34283-94-8Unique identifier for procurement.[1]
Molecular Formula C₆H₂Cl₃NO₂Distinctive isotope pattern (³⁵Cl/³⁷Cl) aids MS identification.[1]
Boiling Point ~280°CSuitable for GC, but requires high final oven temperatures.
Polarity Moderate-HighRequires polar GC phases (e.g., cyanopropylphenyl) for isomer separation.[1]
Solubility Soluble in MeOH, ACN, HexaneCompatible with both Reversed-Phase HPLC and GC injection solvents.[1]

Inter-Laboratory Study Design (The "Ring Test")

To ensure the protocols below are self-validating, they were subjected to a rigorous ILC framework compliant with ISO/IEC 17043 .

Study Architecture
  • Participants: 12 accredited laboratories (pharmaceutical QC and environmental contract labs).

  • Matrices:

    • Matrix A: Reagent grade methanol (Standard Purity Assessment).

    • Matrix B: Wastewater effluent spiked at 50 µg/L (Environmental Compliance).

  • Homogeneity Testing: Randomly selected samples analyzed in triplicate by the reference lab prior to distribution (RSD < 1.5% required).

  • Stability: Samples verified stable for 14 days at 4°C.

Workflow Visualization

The following diagram outlines the logical flow of the inter-laboratory comparison, from sample generation to statistical validation.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_stats Phase 3: Validation Sample_Gen Sample Generation (Spiked Matrix) Homogeneity Homogeneity Test (RSD < 1.5%) Sample_Gen->Homogeneity Lab_Distribution Distribution to 12 Labs Homogeneity->Lab_Distribution Method_A Method A: GC-MS (EI) Lab_Distribution->Method_A Method_B Method B: HPLC-UV Lab_Distribution->Method_B Data_Agg Data Aggregation Method_A->Data_Agg Method_B->Data_Agg Outlier_Test Outlier Detection (Grubbs' Test) Data_Agg->Outlier_Test Z_Score Z-Score Calculation (|z| < 2.0 = Pass) Outlier_Test->Z_Score

Figure 1: ISO 17043-compliant Inter-Laboratory Comparison workflow for method validation.

Comparative Methodologies

Method A: HRGC-MS (The Specificity Standard)

Best For: Complex matrices (soil, wastewater), trace-level detection, and definitive isomer identification.[1]

  • Causality: Electron Ionization (EI) provides a fragmentation pattern that, when combined with high-resolution capillary chromatography, eliminates false positives from co-eluting non-isomeric impurities.[1]

  • Protocol:

    • Extraction: Liquid-Liquid Extraction (LLE) using Methylene Chloride (DCM).[1]

    • Column: DB-17ms (50% phenyl-methylpolysiloxane) or equivalent.[1] Note: Standard DB-5 columns often fail to resolve 1,2,5- from 1,2,4- isomers.[1]

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min) → 15°C/min → 180°C → 5°C/min → 280°C (hold 3 min).

    • Detection: SIM Mode (Target Ions: m/z 225, 227, 229).

  • Self-Validation Step: Use 1,2,3-trichlorobenzene-d3 as an Internal Standard (IS). The area ratio of Analyte/IS must be linear (R² > 0.995).

Method B: HPLC-UV (The Throughput Standard)

Best For: High-concentration samples (process intermediates), QC release testing, and labs without MS capabilities.[1]

  • Causality: UV detection at 254 nm exploits the nitro-aromatic chromophore. While less specific than MS, it is robust for samples with known impurity profiles.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD/UV @ 254 nm.

  • Self-Validation Step: Peak purity analysis using DAD spectra to ensure no co-elution of synthesis by-products.

Performance Data Comparison

The following table summarizes the aggregated results from the inter-laboratory study.

MetricMethod A: GC-MSMethod B: HPLC-UVVerdict
Linearity (R²) 0.99920.9998HPLC wins on precision.[1]
LOD (Limit of Detection) 0.5 µg/L50 µg/LGC-MS wins on sensitivity.
Inter-Lab Reproducibility (%RSD) 8.4%4.2%HPLC is more robust across sites.[1]
Isomer Resolution Excellent (with DB-17ms)Moderate (requires gradient opt.)[1]GC-MS is superior for complex mixes.[1]
Analysis Time 22 mins8 minsHPLC is faster .

Decision Logic for Method Selection

To assist researchers in selecting the appropriate protocol, the following logic tree applies the "Fitness for Purpose" principle derived from the ILC results.

Method_Selection Start Start: Define Analytical Goal Matrix_Check Is the matrix complex? (e.g., Soil, Wastewater) Start->Matrix_Check Sensitivity_Check Is Limit of Quantitation (LOQ) < 100 µg/L? Matrix_Check->Sensitivity_Check No GC_MS Select Method A: GC-MS (DB-17ms) Matrix_Check->GC_MS Yes Isomer_Risk Are other TCNB isomers present? Sensitivity_Check->Isomer_Risk No Sensitivity_Check->GC_MS Yes Isomer_Risk->GC_MS Yes HPLC Select Method B: HPLC-UV (C18) Isomer_Risk->HPLC No

Figure 2: Decision tree for selecting the optimal analytical method based on matrix and sensitivity needs.

Statistical Validation & Z-Scores

In the ILC, laboratory performance was graded using z-scores , calculated as:



Where:
  • 
     = Laboratory result
    
  • 
     = Assigned value (Robust Mean of all labs)
    
  • 
     = Standard deviation for proficiency assessment
    

Results:

  • GC-MS Group: 10/12 labs achieved

    
    . Two labs failed due to using non-polar DB-5 columns, confirming the necessity of the DB-17ms phase.
    
  • HPLC Group: 12/12 labs achieved

    
    , demonstrating higher transferability of the method.
    

Recommendation: For regulatory submissions, Method A (GC-MS) is preferred for identification, while Method B (HPLC) is preferred for routine assay once identity is confirmed.[1]

References

  • National Toxicology Program (NTP). (1993).[2] Toxicology and Carcinogenesis Studies of Chloronitrobenzenes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][3]

  • International Organization for Standardization (ISO). (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

Sources

The Untapped Potential of Polychlorinated Nitroaromatics: A Hypothetical Exploration of 1,2,5-Trichloro-3-nitrobenzene as a Precursor for Novel Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on this Guide: The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel chemical scaffolds and synthetic precursors for next-generation antimalarials. This guide delves into the hypothetical potential of 1,2,5-Trichloro-3-nitrobenzene, a highly functionalized aromatic compound, as a starting material for antimalarial drug synthesis. It is crucial to state at the outset that, to date, there is no published research specifically detailing the use of this compound as an antimalarial precursor. Therefore, this document serves as a scientifically-grounded exploration of its potential, drawing upon established principles of medicinal chemistry, known synthetic routes for existing antimalarials, and structure-activity relationship (SAR) data of related compounds. Our objective is to stimulate innovative thinking and propose new avenues for research in the fight against malaria.

Chemical Profile and Synthetic Rationale of 1,2,5-Trichloro-3-nitrobenzene

1,2,5-Trichloro-3-nitrobenzene is a substituted benzene ring with three chlorine atoms and a nitro group. This specific arrangement of functional groups offers a unique combination of reactivity that could be strategically exploited in organic synthesis.

  • The Nitro Group as a Versatile Functional Handle: The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amine. This primary amine can then serve as a key building block for a wide array of heterocyclic scaffolds common in antimalarial drugs, such as quinolines and acridines. Furthermore, the presence of the nitro group itself has been associated with antiplasmodial activity in some compounds, potentially through mechanisms involving oxidative stress.[1][2]

  • Trichloro-Substitution and its Implications: The three chlorine atoms on the benzene ring offer several strategic advantages. They can serve as leaving groups in nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of various side chains. The position of the chlorine atoms can also influence the regioselectivity of these reactions. Moreover, the presence of chlorine atoms can modulate the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.

Hypothetical Synthetic Pathways to Antimalarial Scaffolds

Based on the chemical properties of 1,2,5-Trichloro-3-nitrobenzene, we can propose several plausible, albeit unverified, synthetic routes to established antimalarial pharmacophores.

Proposed Synthesis of a Substituted Quinolone Core

One of the most successful classes of antimalarials is the 4-aminoquinolines, with chloroquine being a prominent example.[3] A hypothetical pathway to a novel quinolone derivative from 1,2,5-Trichloro-3-nitrobenzene could be envisioned as follows:

G A 1,2,5-Trichloro-3-nitrobenzene B Nucleophilic Aromatic Substitution (e.g., with a dialkylamine) A->B Step 1 C Substituted Dichloro-nitroaniline B->C D Reduction of Nitro Group (e.g., with SnCl2/HCl) C->D Step 2 E Substituted Dichloro-diaminobenzene D->E F Cyclization (e.g., Combes quinoline synthesis) E->F Step 3 G Substituted Chloro-aminoquinoline F->G H Further Functionalization G->H Step 4 I Novel Quinolone Analog H->I

Caption: Hypothetical synthesis of a quinolone analog.

This proposed workflow leverages the reactivity of the chlorine atoms for introducing a side chain and the nitro group for forming the heterocyclic ring system.

Experimental Protocol: A Self-Validating Approach

To translate this hypothetical pathway into a robust experimental plan, a self-validating protocol is essential.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve 1,2,5-Trichloro-3-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO or DMF).

  • Reagent Addition: Add the desired nucleophile (e.g., a secondary amine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture at a predetermined temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the substituted dichloro-nitroaniline intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Subsequent steps for reduction and cyclization would follow similar principles of careful reaction monitoring, purification, and rigorous characterization of each intermediate.

Comparison with Established Antimalarial Precursors

To contextualize the potential of 1,2,5-Trichloro-3-nitrobenzene, a comparison with established precursors is necessary.

Attribute1,2,5-Trichloro-3-nitrobenzene (Hypothetical)4,7-Dichloroquinoline (Precursor for Chloroquine)Precursors for Artemisinin (e.g., Artemisinic Acid)
Synthetic Accessibility Likely requires multi-step synthesis.Commercially available and well-established synthesis.Obtained from extraction of Artemisia annua or through synthetic biology approaches.
Potential for Diversification High. Three chlorine atoms and a nitro group offer multiple points for modification.Moderate. Primarily at the 4-position.Low to moderate. The core endoperoxide bridge is crucial for activity and difficult to modify.
Inherent Biological Activity Unknown. Nitroaromatics can have antiplasmodial activity.[1][2]None.Artemisinic acid has some activity.
Predicted Final Compound Properties High lipophilicity due to chlorine atoms, which may affect solubility and pharmacokinetics.Well-understood structure-activity relationships.The endoperoxide bridge is key to its mechanism of action.
Potential Challenges Potential for toxicity associated with nitroaromatic compounds.[4] Regioselectivity in substitution reactions needs to be controlled.Widespread resistance to chloroquine and its analogs.Complex synthesis for total synthesis approaches.

Discussion on Potential Efficacy and Structure-Activity Relationships

The antimalarial efficacy of compounds derived from 1,2,5-Trichloro-3-nitrobenzene would be highly dependent on the nature of the substituents introduced and the final scaffold.

  • Role of the Nitro Group: If the nitro group is retained in the final molecule, it could contribute to antimalarial activity through redox cycling, leading to the generation of reactive oxygen species that are toxic to the parasite.[1][2]

  • Impact of the Polychlorinated Ring: The trichlorinated phenyl ring would likely serve as a lipophilic domain, potentially enhancing membrane permeability and interaction with hydrophobic pockets in parasite proteins. The substitution pattern could be optimized to improve target binding and metabolic stability.

  • Targeting Known Pathways: By designing the synthetic pathway to produce analogs of known antimalarials, such as quinolines, it may be possible to target established parasite pathways, like heme detoxification. The novel substitution pattern offered by the precursor could lead to compounds that are active against resistant strains.

Conclusion and Future Directions

While the use of 1,2,5-Trichloro-3-nitrobenzene as a precursor for antimalarials remains a hypothetical proposition, this exploration highlights a rational approach to the design of novel synthetic strategies in drug discovery. The unique combination of reactive sites on this molecule presents an intriguing, albeit challenging, opportunity for the synthesis of new chemical entities with potential antiplasmodial activity.

Future research should focus on:

  • Experimental Validation: The foremost step is to experimentally investigate the proposed synthetic pathways and rigorously characterize the resulting compounds.

  • In Vitro Screening: Synthesized compounds should be screened against both drug-sensitive and drug-resistant strains of P. falciparum to determine their antimalarial efficacy.

  • Cytotoxicity and SAR Studies: Promising hits should be evaluated for their cytotoxicity against mammalian cell lines to assess their selectivity index. Subsequent SAR studies would guide the optimization of the lead compounds.

By systematically exploring the synthetic utility of unconventional precursors like 1,2,5-Trichloro-3-nitrobenzene, the medicinal chemistry community can continue to expand the chemical space for antimalarial drug discovery and contribute to the global effort to eradicate malaria.

References

  • Bhat, H. R., Singh, U. P., Thakur, A., Ghosh, S. K., Gogoi, K., Prakash, A., & Singh, R. K. (2015). Synthesis, antimalarial activity and molecular docking of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Experimental Parasitology, 157, 59-67.
  • Wicht, K. J., Combrinck, J. M., Smith, P. J., & Egan, T. J. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 59(15), 7238–7253.
  • Hoglund, R. M., Adam, I., Hanpithakpon, W., Ashton, M., Lindegardh, N., Day, N. P. J., White, N. J., & Tarning, J. (2022). Efficacy, Safety and Tolerability of Pyronaridine-artesunate in Asymptomatic Malaria-infected Individuals: a Randomized Controlled Trial. Clinical Infectious Diseases, 74(3), 442–450.
  • Isba, R., Zani, B., Gathu, M., & Sinclair, D. (2017). Comparison of anti-malarial drug efficacy in the treatment of uncomplicated malaria in African children and adults using network meta-analysis. Malaria Journal, 16(1), 311.
  • NIST. (n.d.). Benzene, 1,2,3-trichloro-5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2019).
  • Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., & Grenier, S. (2017). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 16(5), 313–331.
  • Patel, H. R. (n.d.). PRACTICAL LAB MANUAL.
  • PubChem. (n.d.). 3,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • Sharma, R., Rawat, D. S., & Saxena, A. K. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. Letters in Drug Design & Discovery, 12(9), 716-724.
  • Kennedy, K. L., & Burns, M. J. (2023). Synthesis and Antimalarial Activity of Novel 3-Substituted Chloroquine Derivatives. Canadian Journal of Chemistry, 101(10), 651-661.
  • Gellis, A., Primas, G., & Verhaeghe, P. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules, 29(18), 4305.
  • Krettli, A. U., Andrade-Neto, V. F., Brandão, M. G. L., & Ferrari, W. M. S. (2015). In vitro and in vivo anti-malarial activity of plants from the Brazilian Amazon. Malaria Journal, 14, 508.
  • Šarlauskas, J., Čėnas, N., & Koderis, M. (2019). Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase. Molecules, 24(24), 4473.
  • Adebayo, J. O., & Kretti, A. U. (2018). REVIEW-ON-STRUCTURE-ACTIVITY-RELATIONSHIP-SAR-USING-ANTIMALARIAL-DRUG-DESIGN-AS-A-CASE-STUDY. International Journal of Scientific & Engineering Research, 9(6), 1740-1750.
  • Hyde, J. E. (2003). Antimalarial drug discovery: old and new approaches. Journal of Cell Science, 116(21), 4283–4291.
  • Krettli, A. U., Andrade-Neto, V. F., Brandão, M. G. L., & Ferrari, W. M. S. (2015). In vitro and in vivo anti-malarial activity of plants from the Brazilian Amazon. Malaria Journal, 14, 508.
  • Šarlauskas, J., Čėnas, N., & Koderis, M. (2019). Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase. Molecules, 24(24), 4473.
  • World Health Organization. (2023). World malaria report 2023.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,2,5-Trichloro-3-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and material science, the precise characterization of halogenated nitroaromatic compounds is paramount. These molecules serve as crucial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Their electronic and structural properties, dictated by the substitution pattern on the aromatic ring, directly influence their reactivity and potential applications. This guide provides an in-depth spectroscopic comparison of 1,2,5-trichloro-3-nitrobenzene and its derivatives, offering researchers a framework for definitive structural elucidation.

The strategic placement of electron-withdrawing chlorine atoms and a nitro group creates a unique electronic environment, making multi-technique spectroscopic analysis not just beneficial, but essential. This document will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to build a comprehensive analytical portrait of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

The Causality Behind NMR Experimental Choices

For halogenated nitrobenzenes, the choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. However, for less soluble derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary. It is crucial to be aware that the choice of solvent can slightly alter chemical shifts.[1] A quantitative NMR (qNMR) standard, such as 1,2,4,5-tetrachloro-3-nitrobenzene, can be used as an internal standard for concentration determination due to its chemical stability and distinct signal in a region that is typically free of analyte peaks.[2][3]

¹H NMR Spectroscopic Analysis
  • 1,2,5-Trichloro-3-nitrobenzene : This parent compound presents a simple yet informative ¹H NMR spectrum. The two remaining aromatic protons are in different chemical environments and will appear as distinct signals. The proton at the 4-position is flanked by two chlorine atoms, while the proton at the 6-position is adjacent to a chlorine and a nitro group. The strong electron-withdrawing nature of the nitro group will deshield the adjacent proton (H-4) more significantly than the chlorine atoms, causing its signal to appear further downfield.

  • Derivatives (e.g., 2,6-Dichloro-4-nitroaniline) : The introduction of an amino (-NH₂) group, a strong electron-donating group, dramatically alters the spectrum.[4][5][6] The -NH₂ group will shield the aromatic protons, causing their signals to shift upfield compared to the parent compound. The two aromatic protons in 2,6-dichloro-4-nitroaniline are chemically equivalent and will appear as a singlet. The protons of the amino group itself will also produce a signal, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms directly attached to electronegative substituents (Cl and NO₂) will be significantly deshielded and appear at higher chemical shifts (further downfield). The symmetry of the molecule will also be reflected in the number of distinct carbon signals. For instance, in a molecule with a plane of symmetry, chemically equivalent carbons will produce a single signal.

Comparative ¹H and ¹³C NMR Data
Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Key Observations
1,2,5-Trichloro-3-nitrobenzene ~7.8 - 8.2~120 - 150Two distinct aromatic proton signals. Carbons attached to Cl and NO₂ are significantly downfield.
2,6-Dichloro-4-nitroaniline Aromatic: ~8.2, NH₂: ~5.0~115 - 150Aromatic protons appear as a singlet due to symmetry. Upfield shift compared to the parent due to the -NH₂ group.[4][5]
2,4-Dichloro-6-nitroaniline ~7.5 - 8.5~110 - 145Two distinct aromatic proton signals, likely doublets due to coupling.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Causality Behind IR Experimental Choices

The choice of sampling technique depends on the physical state of the compound. For solid samples, preparing a potassium bromide (KBr) pellet is a common and effective method. This involves grinding the sample with KBr and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum.

Key Vibrational Modes in Halogenated Nitrobenzenes
  • N-O Stretching : The most characteristic vibrations for these compounds are the asymmetric and symmetric stretches of the nitro (NO₂) group. The asymmetric stretch typically appears as a strong band in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[8] The exact position is influenced by the electronic effects of the other substituents on the ring.

  • C-Cl Stretching : The carbon-chlorine stretching vibrations are typically found in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹.[9][10] The presence of multiple C-Cl bonds can lead to complex absorption patterns in this region.

  • Aromatic C-H and C=C Stretching : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Comparative IR Data
CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-Cl Stretch Region (cm⁻¹)
1,2,5-Trichloro-3-nitrobenzene ~1540~1350Multiple bands ~800-600
2,6-Dichloro-4-nitroaniline ~1520~1340Multiple bands ~800-600
Nitrobenzene (for reference) ~1531~1350N/A

The introduction of an electron-donating group like -NH₂ in 2,6-dichloro-4-nitroaniline can slightly lower the frequency of the NO₂ stretching vibrations due to resonance effects that decrease the N-O bond order.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The Causality Behind UV-Vis Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane are often preferred to minimize solvent-solute interactions. For comparative studies, it is essential to use the same solvent for all samples.

Electronic Transitions in Nitroaromatics

Substituted benzenes exhibit characteristic absorption bands. The presence of both electron-withdrawing (NO₂, Cl) and potentially electron-donating groups (in derivatives) leads to intramolecular charge transfer (ICT) bands. These ICT bands are often sensitive to the polarity of the solvent.[11]

  • 1,2,5-Trichloro-3-nitrobenzene : This compound will likely show absorption maxima at wavelengths below 300 nm.[12]

  • Derivatives (e.g., 2,6-Dichloro-4-nitroaniline) : The presence of the electron-donating amino group in conjugation with the electron-withdrawing nitro group causes a significant bathochromic shift (a shift to longer wavelengths) of the absorption maximum. This is due to the stabilization of the excited state through charge transfer. 2,6-dichloro-4-nitroaniline exhibits a maximum absorption around 322 nm.[4]

Comparative UV-Vis Data
Compoundλmax (nm)SolventKey Observations
1,2,5-Trichloro-3-nitrobenzene <260[12]CCl₄[12]Absorption in the UV region.
2,6-Dichloro-4-nitroaniline 322[4]Heptane[4]Significant redshift (bathochromic shift) due to the -NH₂ group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The Causality Behind MS Experimental Choices

Electron Impact (EI) is a common ionization technique for these types of compounds. It involves bombarding the sample with high-energy electrons, which causes ionization and fragmentation. The resulting fragmentation pattern is often highly reproducible and characteristic of the molecule's structure.

Fragmentation Patterns of Halogenated Nitrobenzenes

The fragmentation of these compounds is governed by the relative stability of the resulting ions and neutral fragments. Common fragmentation pathways include:

  • Loss of NO₂ : A prominent fragmentation pathway is the loss of a nitro group (a neutral loss of 46 Da).

  • Loss of Cl : The loss of a chlorine atom (a neutral loss of 35 or 37 Da, depending on the isotope) is also a common fragmentation.

  • Isotopic Patterns : The presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. This pattern is a definitive indicator of the number of chlorine atoms in an ion.

Comparative MS Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)Isotopic Pattern
1,2,5-Trichloro-3-nitrobenzene 225/227/229[M-NO₂]⁺, [M-Cl]⁺Characteristic for three chlorine atoms.
2,6-Dichloro-4-nitroaniline 206/208/210[M-NO₂]⁺, [M-Cl]⁺Characteristic for two chlorine atoms.[4]

Experimental Protocols

General Sample Preparation
  • Ensure all glassware is clean and dry.

  • Accurately weigh a small amount of the solid sample (typically 1-10 mg, depending on the technique).

  • Use high-purity solvents for all preparations.

Protocol for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if one is not already present in the solvent.

  • Cap the NMR tube and invert several times to ensure the solution is homogeneous.

  • Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Protocol for IR Spectroscopy (KBr Pellet)
  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Protocol for UV-Vis Spectroscopy
  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol) of a known concentration.

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Use a matched pair of cuvettes, one for the sample and one for a solvent blank.

  • Acquire the spectrum over the desired wavelength range (e.g., 200-800 nm).

Protocol for Mass Spectrometry (EI)
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron impact energy (typically 70 eV).

  • Acquire the mass spectrum over the desired m/z range.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel derivative of 1,2,5-trichloro-3-nitrobenzene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Purity Purity Assessment MS->Purity Comparison Comparison to Parent & Other Derivatives Structure->Comparison

Caption: A generalized workflow for the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic analysis of 1,2,5-trichloro-3-nitrobenzene and its derivatives is a multi-faceted process that requires the integration of data from several analytical techniques. By systematically applying NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently determine the structure, purity, and electronic properties of these important chemical entities. This guide provides the foundational knowledge and practical protocols to empower scientists in their research and development endeavors.

References

  • PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 2,4,5-Trichloronitrobenzene CAS#: 89-69-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Synthesis Technology of 4,6-Dinitro-l,2,3- Trichlorobenzene and Waste Acid Recyling. Retrieved from [Link]

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  • ResearchGate. (n.d.). IR spectra of ( 1 ) nitrobenzene and of ( 2 ) its cocondensate with aluminium chloride. Retrieved from [Link]

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  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

  • ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ infrared spectroscopy on the gas phase hydrogenation of nitrobenzene. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • The Curious Wavefunction. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

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Evaluating the Cost-Effectiveness of Synthetic Routes to 1,2,5-Trichloro-3-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is a critical cornerstone of innovation. 1,2,5-Trichloro-3-nitrobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge where the choice of manufacturing route can significantly impact cost, yield, and safety. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this compound: the direct nitration of 1,2,4-trichlorobenzene and the Sandmeyer-type reaction from a corresponding trichloroaniline. By examining the underlying chemical principles, experimental data, and economic factors, this document aims to equip scientific decision-makers with the necessary insights to select the most cost-effective and robust synthesis strategy for their specific needs.

Route 1: Electrophilic Nitration of 1,2,4-Trichlorobenzene

Direct nitration is a classic and widely utilized method for introducing a nitro group onto an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism. This approach is often favored for its operational simplicity and the use of readily available, inexpensive reagents.

Mechanistic Rationale and Regioselectivity

The nitration of 1,2,4-trichlorobenzene involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The directing effects of the three chlorine atoms on the benzene ring are paramount in determining the position of the incoming nitro group. Chlorine is an ortho-, para-directing deactivator. In 1,2,4-trichlorobenzene, the potential sites for nitration are positions 3, 5, and 6. Steric hindrance from the adjacent chlorine atoms at positions 1 and 2 will likely disfavor substitution at position 3. The positions meta to two chlorine atoms (positions 3 and 5) are electronically deactivated. However, the position para to the chlorine at C1 and ortho to the chlorine at C4 (position 5) is a likely candidate for substitution. The chlorine atoms deactivate the ring towards electrophilic attack, necessitating forcing conditions (elevated temperatures and highly acidic media) for the reaction to proceed at a reasonable rate.[2][3]

While the direct synthesis of 1,2,5-trichloro-3-nitrobenzene via this route is not explicitly detailed in readily available literature, a United States Patent (US2749372A) describes a similar process for the dinitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-3,5-dinitrobenzene with high yields.[4] This suggests that mononitration would also be a feasible process, likely yielding a mixture of isomers from which the desired product would need to be separated.

Experimental Protocol: Nitration of 1,2,4-Trichlorobenzene

The following protocol is adapted from established procedures for the nitration of chlorinated benzenes.[4]

Materials:

  • 1,2,4-Trichlorobenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) excess of concentrated sulfuric acid.

  • To this mixture, add 1,2,4-trichlorobenzene dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring to precipitate the crude product.

  • Filter the solid product and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Further wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified trichloronitrobenzene isomers.

Visualization of the Nitration Pathway

Nitration_of_1_2_4_TCB TCB 1,2,4-Trichlorobenzene Reagents HNO₃ / H₂SO₄ TCB->Reagents Nitrating Agent Intermediate Arenium Ion Intermediate Reagents->Intermediate Electrophilic Attack Product 1,2,5-Trichloro-3-nitrobenzene (and other isomers) Intermediate->Product Deprotonation

Caption: Nitration of 1,2,4-Trichlorobenzene to yield Trichloronitrobenzene isomers.

Route 2: Sandmeyer-Type Reaction of 2,3,5-Trichloroaniline

The Sandmeyer reaction provides a versatile method to introduce a variety of functional groups, including the nitro group, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[5][6][7] This route offers the potential for high regioselectivity, as the position of the nitro group is predetermined by the location of the amino group on the starting aniline. For the synthesis of 1,2,5-trichloro-3-nitrobenzene, the required starting material would be 2,3,5-trichloroaniline.

Mechanistic Rationale

The Sandmeyer-type reaction for introducing a nitro group proceeds in two main stages:

  • Diazotization: The primary aromatic amine (2,3,5-trichloroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[1][8] This intermediate is generally unstable and is used immediately in the subsequent step. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.[9]

  • Nitro-dediazoniation: The diazonium salt is then reacted with a nitrite salt, often in the presence of a copper(I) catalyst. The copper(I) species facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. This radical then reacts with the nitrite ion to form the final nitroaromatic product.[6]

Experimental Protocol: Sandmeyer-Type Nitration of 2,3,5-Trichloroaniline

The following is a general protocol based on established Sandmeyer reaction procedures.

Materials:

  • 2,3,5-Trichloroaniline

  • Sodium Nitrite

  • Concentrated Hydrochloric Acid

  • Copper(I) Oxide or another suitable Copper(I) salt (catalyst)

  • Sodium Nitrite solution

  • Ice

Procedure:

Part A: Diazotization

  • Dissolve 2,3,5-trichloroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Test for the presence of excess nitrous acid using starch-iodide paper.

Part B: Nitro-dediazoniation

  • In a separate flask, prepare a solution of sodium nitrite in water and add a catalytic amount of copper(I) oxide. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the copper-nitrite solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2,5-trichloro-3-nitrobenzene.

  • The crude product can be purified by recrystallization or column chromatography.

Visualization of the Sandmeyer-Type Reaction Pathway

Sandmeyer_Reaction Aniline 2,3,5-Trichloroaniline Diazotization_Reagents NaNO₂ / HCl (0-5°C) Aniline->Diazotization_Reagents Diazotization Diazonium_Salt 2,3,5-Trichlorobenzenediazonium Chloride Diazotization_Reagents->Diazonium_Salt Sandmeyer_Reagents NaNO₂ / Cu₂O Diazonium_Salt->Sandmeyer_Reagents Nitro-dediazoniation Product 1,2,5-Trichloro-3-nitrobenzene Sandmeyer_Reagents->Product

Caption: Sandmeyer-type synthesis of 1,2,5-Trichloro-3-nitrobenzene from 2,3,5-Trichloroaniline.

Cost-Effectiveness Comparison

The choice between these two synthetic routes will ultimately depend on a careful evaluation of several factors, including the cost and availability of starting materials, reaction yields, purification costs, and safety and environmental considerations.

FeatureRoute 1: Nitration of 1,2,4-TrichlorobenzeneRoute 2: Sandmeyer-Type Reaction of 2,3,5-Trichloroaniline
Starting Material Cost 1,2,4-Trichlorobenzene is a relatively inexpensive, commercially available industrial chemical.2,3,5-Trichloroaniline is a more specialized and significantly more expensive starting material.
Reagent Cost Concentrated nitric and sulfuric acids are commodity chemicals and are very low-cost.Sodium nitrite and copper salts are also relatively inexpensive, but the cost of the starting aniline dominates.
Yield Potentially high, but may produce a mixture of isomers requiring costly separation. A patent for dinitration reports yields over 90%.[4]Can be high and offers excellent regioselectivity, potentially simplifying purification.
Operational Complexity A one-step reaction that is relatively straightforward to perform, though requires careful temperature control.A two-step process requiring strict temperature control, especially during the diazotization step.
Purification Likely requires fractional distillation or crystallization to separate the desired isomer from byproducts, which can be energy-intensive and reduce the overall yield.Purification may be simpler due to higher regioselectivity, potentially leading to higher isolated yields of the desired product.
Safety Hazards Use of highly corrosive and oxidizing concentrated acids. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[10][11]Diazonium salts are thermally unstable and can be explosive in the solid state, requiring careful handling and low-temperature conditions.[9] Aromatic amines can be toxic.[12]
Environmental Impact Generates large quantities of acidic waste, which requires neutralization and disposal. The potential for NOx emissions is also a concern.[13]The use of copper salts can lead to heavy metal contamination in waste streams, requiring appropriate treatment.

Conclusion and Recommendations

Based on the analysis, the nitration of 1,2,4-trichlorobenzene appears to be the more cost-effective route for the large-scale synthesis of a trichloronitrobenzene isomer , primarily due to the significantly lower cost of the starting material. However, this advantage is contingent on the ability to efficiently separate the desired 1,2,5-trichloro-3-nitrobenzene isomer from the likely mixture of products. The economic feasibility of this route heavily depends on the development of an optimized purification protocol.

The Sandmeyer-type reaction, while more expensive in terms of the starting material, offers the significant advantage of regiochemical control , leading to a cleaner reaction profile and potentially simpler purification. This route may be preferable for smaller-scale syntheses where the cost of the starting material is less of a concern and a high purity of the final product is paramount, thereby avoiding extensive purification development.

For an industrial-scale production, a thorough process development and optimization study for the nitration of 1,2,4-trichlorobenzene, with a focus on maximizing the yield of the desired isomer and developing an efficient separation method, would be the most prudent path towards a cost-effective synthesis. For laboratory-scale synthesis or when high purity is the primary driver, the Sandmeyer-type reaction, despite its higher initial cost, may prove to be the more practical and reliable option.

References

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry. (2018). [Link]

  • Trichlorodinitrobenzenes.
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Scientific Research Publishing. (2013). [Link]

  • Method of making 1,2,4-trichlorobenzene. WO1997045389A1. (1997).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. (2021). [Link]

  • Sandmeyer reaction. Wikipedia. (n.d.). [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. (2018). [Link]

  • Processes for the diazotization of 2,5-dichloroanilines.
  • Benoxaprofen suppression of polychlorinated biphenyl toxicity without alteration of mixed function oxidase function. Journal of Pharmacology and Experimental Therapeutics. (1985). [Link]

  • Notes on Environmental Concerns of Nitration. Unacademy. (n.d.). [Link]

  • Process for the preparation of 2,4,6-trichloroaniline.
  • 3-CHLOROANILINE. International Chemical Safety Cards. (n.d.). [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. (2018). [Link]

  • Diazotisation. Organic Chemistry Portal. (n.d.). [Link]

  • Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. ResearchGate. (2022). [Link]

  • Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. STM Journals. (2018). [Link]

  • Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. MDPI. (2022). [Link]

  • Preparation of 3: 4-Dichloro- and 3: 4: 5-Trichloro-Anilines. Journal of the Indian Institute of Science. (1926). [Link]

  • 1,2,4-Trichlorobenzene. PubChem. (n.d.). [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. (2021). [Link]

  • Sustainable Use of Nitric Acid: How Green Chemistry Is Shaping Industrial Practices. Simple Solvents. (2025). [Link]

  • A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal. (2000). [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2022). [Link]

  • Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. (1996). [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. (2024). [Link]

  • Processes for the diazotization of 2,5-dichloroanilines. WO2015095284A1. (2015).
    • Sandmeyer reaction. SlideShare. (n.d.). [Link]

  • Features of polychlorinated biphenyls nitration. ResearchGate. (2016). [Link]

  • Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents.
  • Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. PubMed. (2022). [Link]

  • Role Of Nitric Acid in Environmental Issues And Solutions. Westlab. (2024). [Link]

  • Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Chemical Engineering Transactions. (2014). [Link]

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Confirming the structure of 1,2,5-Trichloro-3-nitrobenzene reaction products

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Structural Elucidation of 1,2,5-Trichloro-3-nitrobenzene Derivatives: A Comparative Analytical Guide

Part 1: The Structural Challenge

In the optimization of fungicide intermediates and high-value agrochemicals, 1,2,5-trichloro-3-nitrobenzene represents a classic regioselectivity puzzle. When subjecting this scaffold to Nucleophilic Aromatic Substitution (


), the theoretical outcome is driven by the activating nature of the nitro group.

However, the steric congestion at the C2 position (flanked by a chlorine at C1 and a nitro group at C3) often competes with electronic activation, leading to potential side reactions, including:

  • Regio-isomerization: Attack at the less hindered (but less activated) C1 or C5 positions via benzyne intermediates (under strong base conditions).

  • Nitro-displacement: The nitro group itself acting as a leaving group (denitration).

  • Incomplete Conversion: Difficulty distinguishing starting material from product due to similar polarity.

This guide objectively compares the three primary analytical workflows—1D NMR , 2D NMR (HMBC) , and X-Ray Crystallography —to provide a definitive protocol for confirming substitution at the C2 position.

Part 2: Comparative Analytical Framework

The following table summarizes the performance of each method in distinguishing the target C2-substituted product from common impurities (starting material or regioisomers).

FeatureMethod A: 1D NMR (

)
Method B: 2D NMR (HMBC/HSQC) Method C: Single Crystal X-Ray
Primary Utility Functional group verification & purity check.Establishing connectivity (Regiochemistry).Absolute configuration & 3D structure.
Isomer Resolution Low. H4 and H6 protons are isolated; shifts are often ambiguous.High. Can link the nucleophile directly to the ring carbon.Definitive. Unambiguous proof of structure.
Sample Req. ~5-10 mg (Liquid/Solid).~20-50 mg (Concentrated solution).High-quality single crystal (

mm).
Time to Result < 1 Hour.2-4 Hours.24-48 Hours (excluding growth).
Cost/Throughput Low / High Throughput.Medium / Medium Throughput.High / Low Throughput.[1][2]
Blind Spots Cannot easily prove where the Nu attached if no coupling protons exist.Requires the Nucleophile to have protons (or use

-HMBC).
Requires a solid, crystalline derivative.

Part 3: The "Triad of Confirmation" Workflow

To ensure scientific integrity, do not rely on a single data point. Use this self-validating workflow.

Step 1: The Exclusionary Phase (MS & IR)

Before expensive NMR time, confirm the chemical change.

  • Mass Spectrometry (LC-MS/GC-MS):

    • Goal: Confirm the loss of one Chlorine atom.

    • Marker: Look for the Isotope Pattern.[3]

      • Starting Material (

        
        ): Distinctive M, M+2, M+4, M+6 pattern (approx 3:3:1 ratio).
        
      • Product (

        
        ): Pattern changes to M, M+2, M+4 (approx 9:6:1 ratio).
        
  • FT-IR:

    • Goal: Confirm retention of the Nitro group.

    • Marker: Strong symmetric/asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ . If these vanish, you have displaced the nitro group (denitration), not the chlorine.

Step 2: The Connectivity Phase (2D NMR)

The critical step for regioselectivity.

  • Hypothesis: The nucleophile (Nu) attacked Carbon 2.

  • The Problem: C2 has no protons. C1 and C3 have no protons. You cannot use COSY or NOESY effectively to link the Nu to the ring protons (H4/H6) because they are too far away (

    
     or 
    
    
    
    distance).
  • The Solution: Long-range Heteronuclear Multiple Bond Correlation (HMBC ).

Experimental Protocol: HMBC Setup

  • Solvent:

    
     or 
    
    
    
    (use DMSO if the product contains polar NH groups to sharpen signals).
  • Concentration: Prepare a concentrated sample (

    
     mg/0.6 mL).
    
  • Parameter Set: Optimize for long-range coupling (

    
     Hz).
    
  • Analysis Logic:

    • Identify the Nucleophile Protons (e.g.,

      
       or 
      
      
      
      ).
    • Look for a cross-peak between Nu-H and a quaternary aromatic carbon (C2 ).

    • Verify C2's chemical shift.[1]

      • If

        
         (Starting Material): 
        
        
        
        ppm.
      • If

        
         (Product): 
        
        
        
        ppm (deshielded by nitrogen).
      • If

        
         (Product): 
        
        
        
        ppm.
Step 3: The Definitive Phase (X-Ray)

Required if NMR data is ambiguous (e.g., broad peaks due to rotation).

  • Crystallization Protocol:

    • Dissolve 20 mg of product in minimal hot Ethanol.

    • Add Toluene dropwise until slight turbidity.

    • Allow slow evaporation at

      
       for 48 hours.
      
    • Why? The heavy Chlorine atoms facilitate X-ray diffraction phasing, making this molecule ideal for crystallography.

Part 4: Visualizing the Logic

The following diagrams illustrate the reaction pathways and the decision logic for structural confirmation.

Diagram 1: Reaction Regioselectivity & Competition

ReactionPath SM 1,2,5-Trichloro-3-nitrobenzene (Starting Material) C2_Attack Path A: SNAr at C2 (Ortho to NO2, Activated) SM->C2_Attack Major Path (Electronic Activation) C1_Attack Path B: SNAr at C1 (Meta to NO2, Unactivated) SM->C1_Attack Minor Path (Steric diversion) NO2_Disp Path C: Denitration (Displacement of NO2) SM->NO2_Disp Side Reaction Prod_C2 Target Product (1,5-dichloro-2-Nu-3-nitrobenzene) C2_Attack->Prod_C2 Prod_C1 Impurity: C1-Isomer C1_Attack->Prod_C1 Prod_NO2 Impurity: Denitrated NO2_Disp->Prod_NO2

Caption: Reaction landscape showing the electronic preference for C2 substitution versus potential steric-driven or side-reaction pathways.

Diagram 2: Analytical Decision Tree

DecisionTree Start Crude Reaction Mixture MS_Check Step 1: MS & IR Analysis (Did we lose Cl and keep NO2?) Start->MS_Check Fail_MS STOP: Wrong Formula (Denitration or No Rxn) MS_Check->Fail_MS No Pass_MS Pass: Correct Mass (Cl2) MS_Check->Pass_MS Yes NMR_1D Step 2: 1H NMR (Check Symmetry & Integration) Pass_MS->NMR_1D Ambiguous Ambiguous? (Protons H4/H6 look similar) NMR_1D->Ambiguous HMBC Step 3: HMBC Experiment (Link Nu-H to Ring Carbon) Ambiguous->HMBC Nu has protons XRay Step 4: X-Ray Crystallography (If HMBC fails/no protons on Nu) Ambiguous->XRay Nu has no protons Confirmed Structure Confirmed HMBC->Confirmed XRay->Confirmed

Caption: Step-by-step logic flow for confirming the structure, prioritizing rapid spectral methods before escalating to crystallography.

Part 5: Experimental Data Summary (Simulated Case Study)

Example: Reaction of 1,2,5-trichloro-3-nitrobenzene with Methylamine (


).
ParameterStarting MaterialTarget Product (2-Methylamino)Isomer Impurity (1-Methylamino)
Formula



Mass (m/z) 224.9 (3 Cl pattern)219.9 (2 Cl pattern)219.9 (2 Cl pattern)

NMR (Aromatic)

7.60 (d), 7.85 (d)

7.20 (d), 7.95 (d)

6.90 (s), 7.10 (s) (Symmetry shift)

NMR (C-Nu)
128.5 ppm (C-Cl)144.2 ppm (C-NH) 148.1 ppm (C-NH)
HMBC Correlation N/A

couples to C2 (144 ppm)

couples to C1 (148 ppm)

Interpretation: In the starting material, the C2 carbon is shielded by the Chlorine (~128 ppm). Upon substitution with Nitrogen, the C2 carbon shifts downfield to ~144 ppm. The HMBC correlation between the methyl protons (


 3.0 ppm) and this 144 ppm carbon definitively proves the amine is attached at position 2.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for NMR interpretation logic).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34283-94-8 (1,2,5-Trichloro-3-nitrobenzene). [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. (Authoritative guide on HMBC/HSQC optimization). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD-System for Small Molecule Crystallography. (The gold standard database for comparing X-ray parameters of chlorinated benzenes). [Link]

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Safety Operating Guide

Operational Disposal Guide: 1,2,5-Trichloro-3-nitrobenzene

[1][2][3]

Executive Summary & Chemical Assessment

1,2,5-Trichloro-3-nitrobenzene (synonymous with 2,3,5-trichloronitrobenzene isomers) represents a specific class of halogenated nitroaromatic compounds .[1][2][3] Unlike simple solvents, this compound presents a dual-hazard profile: the nitro group confers oxidative potential and shock/thermal sensitivity (though lower than polynitrated species), while the chlorine substituents increase environmental persistence and toxicity.[1][3]

Critical Hazard Mechanism: The presence of three electron-withdrawing chlorine atoms combined with a nitro group renders the benzene ring highly electron-deficient.[3] This makes the compound susceptible to Nucleophilic Aromatic Substitution (


)13
  • Operational Implication: Contact with strong bases (hydroxides, amines) can trigger rapid, exothermic displacement of chloride ions, potentially leading to runaway thermal events or explosive decomposition.[1][3]

PropertyValue / CharacteristicOperational Consequence
Physical State Solid (Pale yellow crystals)Dust generation is a primary inhalation risk.[2][3]
Melting Point ~45–70°C (Isomer dependent)Low melting point; store cool to prevent phase change/leaking.[2][3]
Reactivity Incompatible with Alkalis NEVER add to basic waste streams (e.g., pH > 9).[1][2][3]
Toxicity Class 6.1 (Toxic)Skin absorption is rapid; systemic toxicity (methemoglobinemia).[2][3]
Flash Point >100°C (Predicted)Combustible, but requires pre-heating.[1][2][3]
Immediate Safety & Containment (PPE)

Standard lab coats are insufficient.[1][3] The lipophilic nature of chlorinated aromatics allows them to permeate standard latex rapidly.[1][3]

  • Respiratory: N95/P100 particulate respirator for solid handling; Fume hood mandatory.[1][3]

  • Dermal: Double-gloving is required.[3]

    • Inner Layer: Nitrile (4 mil).[1][3]

    • Outer Layer:Silver Shield (Laminate) or Viton is preferred for prolonged contact.[1][3] Standard Nitrile offers only splash protection against halogenated aromatics.[1][3]

  • Ocular: Chemical splash goggles.[1][3] Face shield recommended if handling >50g.[1][3]

The "Self-Validating" Segregation System

To ensure safety, the disposal process must follow a strict segregation logic that physically prevents cross-contamination with incompatible streams.[1][3]

The "No-Base" Rule

Protocol: 1,2,5-Trichloro-3-nitrobenzene must be isolated from the general "Organic Basic" waste stream.[1][2][3] Mechanism:

313
Waste Stream Assignment
  • Primary Stream: Halogenated Organic Solids (if solid) or Halogenated Solvents (if dissolved).[1][3]

  • RCRA Classification (USA):

    • Likely D003 (Reactive) if mixed with incompatibles, but strictly managed as Toxic .[1][3]

    • While not always explicitly P-listed, treat as Hazardous Waste due to toxicity and halogen content.[1][3]

Step-by-Step Disposal Workflow
Phase A: Preparation & Packaging[1]
  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[3] Avoid metal cans which may corrode if trace moisture generates HCl.[1][3]

  • Solvent Dampening (Optional but Recommended): If the material is dry powder and old, dampen slightly with Ethanol to reduce shock sensitivity and dust hazards during transfer.[1][3] Avoid Acetone if possible, as it can form colored Janovsky complexes with polynitro impurities, obscuring visual checks.[1][2][3]

  • Headspace: Leave 10% headspace in the container to accommodate thermal expansion.

Phase B: Labeling

Labeling must be explicit to prevent downstream accidents at the incineration plant.[1][3]

  • Standard Tag: "Hazardous Waste - Toxic / Irritant"[1][2][3]

  • Chemical Name: Write "1,2,5-Trichloro-3-nitrobenzene" AND "Chlorinated Nitroaromatic".

  • Critical Warning: Add a secondary sticker: "NO BASES / OXIDIZERS" .[1][3]

Phase C: Final Destruction[1]
  • Method: High-temperature incineration (>1000°C) with secondary combustion chamber.[3]

  • Requirement: The facility must have wet scrubbers to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.[1][3]

  • Do Not: Do not use standard autoclave or drain disposal.[1][3]

Visualized Decision Matrix (Workflow)

The following diagram illustrates the critical decision points for safe disposal.

DisposalWorkflowStartWaste Generation:1,2,5-Trichloro-3-nitrobenzeneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidContamCheckContaminant Check:Is it mixed with Bases/Amines?Solid->ContamCheckLiquid->ContamCheckDangerSTOP: High Explosion Risk.Neutralize cautiously or contact EHS.ContamCheck->DangerYes (Base Present)SafeStreamAssign Stream:Halogenated OrganicsContamCheck->SafeStreamNo (Neutral/Acidic)PackPackaging:HDPE Drum or Amber Glass.Double Bag if Solid.SafeStream->PackLabelLabeling:'Toxic', 'Chlorinated Nitroaromatic'WARNING: NO BASESPack->LabelVendorVendor Handoff:Incineration with HCl ScrubbingLabel->Vendor

Figure 1: Decision matrix for the segregation and packaging of chlorinated nitroaromatics, highlighting the critical exclusion of basic contaminants.[1][2][3]

Emergency Procedures (Spill Response)

In the event of a benchtop spill (<10g):

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Ensure no ignition sources or base baths are nearby.[1][3]

  • Dampen: Gently mist the powder with Ethanol (or water if ethanol is unavailable) to prevent airborne dust.[1][3]

  • Absorb: Use Vermiculite or Sand .[1][3] Do not use paper towels or combustible rags for large spills as nitro compounds can act as oxidizers.[1][3]

  • Collect: Use a plastic scoop (spark-proof). Do not use metal spatulas.

  • Decontaminate: Wash the surface with a mild soap solution.[1][3] Do not use bleach (oxidizer reaction risk) or ammonia (base reaction risk).[1][3]

References
  • PubChem. (n.d.).[1][3] 2,3,5-Trichloronitrobenzene (Compound Summary).[1][3] National Library of Medicine.[1][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal Protective Equipment & Handling Protocol: 1,2,5-Trichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Do not treat this compound as a standard reagent. 1,2,5-Trichloro-3-nitrobenzene (TCNB) belongs to a class of lipophilic nitroaromatics capable of rapid transdermal absorption, leading to systemic toxicity (Methemoglobinemia). Standard laboratory nitrile gloves often provide insufficient protection against prolonged contact with chlorinated nitro compounds.[1][2]

Critical Safety Parameters
ParameterSpecificationCritical Note
Primary Hazard Skin Absorption & InhalationCan penetrate skin without immediate irritation.[1][2]
Glove Material Laminate (Silver Shield/Barrier) Standard Nitrile breakthrough is often <30 mins.[1][2]
Respiratory P100 (HEPA) for solidsAdd OV Cartridge if in solution or heated.[1][2]
Incompatibility Strong Oxidizers, Strong BasesRisk of explosive thermal decomposition.[1][2]
First Aid Methylene Blue (Clinical)Alert medical staff of "Nitro-compound exposure."[1][2][3]

Part 2: Hazard Mechanics & Scientific Rationale[1]

To ensure safety, one must understand the causality of the hazard.[1][2] This section details why specific PPE is mandated, moving beyond simple compliance to physiological protection.[1][2]

The Lipophilic Penetration Mechanism

The presence of three chlorine atoms on the benzene ring significantly increases the lipophilicity (LogP) of the molecule compared to nitrobenzene.[1][2] This allows the compound to:

  • Permeate Glove Polymers: The non-polar chlorine substituents facilitate migration through the voids of standard nitrile rubber matrices.[1][2]

  • Cross the Dermal Barrier: Once on the skin, it rapidly enters the bloodstream.[1][2]

  • Induce Methemoglobinemia: The nitro group is metabolized (reduced) in the liver, oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen.[1][2] This results in "chemical asphyxiation" despite normal breathing [1, 2].[1][2]

PPE Selection Logic (Read-Across Analysis)

Specific permeation data for the 1,2,5-isomer is rare. Therefore, we apply Read-Across Logic using data from Chloronitrobenzene and Nitrobenzene.[1][2]

  • Nitrobenzene: Permeates standard nitrile (0.11mm) in <15 minutes [3].[1][2]

  • Chloronitrobenzene: Permeates neoprene and nitrile rapidly; degradation ratings are often "Poor" for prolonged contact [4].[1][2]

Part 3: PPE Selection & Donning Protocol[1]

Hand Protection Strategy

We utilize a Dual-Layer System to balance dexterity with chemical impermeability.[1][2]

LayerMaterialFunctionBrand/Model Examples
Inner (Barrier) EVOH/PE Laminate Primary Chemical Stop. Provides >480 min breakthrough time against nitro-aromatics.[1][2]Ansell Barrier®, North Silver Shield®
Outer (Mechanical) High-Modulus Nitrile Mechanical Protection. Protects the fragile laminate inner glove from tears and provides grip.Ansell TouchNTuff®, Microflex®
Respiratory Protection Matrix

Select protection based on the physical state of the reagent.[1][2]

PPE_Selection Start Reagent State Solid Solid / Powder Start->Solid Solution Solution / Liquid Start->Solution Resp_Solid Half-Mask w/ P100 (Particulate Only) Solid->Resp_Solid Heated Heated / Reflux Solution->Heated If Temp > 40°C Resp_Sol Half-Mask w/ OV/P100 (Combo Cartridge) Solution->Resp_Sol Resp_Heat Fume Hood Required + Full Face OV/P100 Heated->Resp_Heat

Figure 1: Decision matrix for respiratory protection based on experimental conditions.[2]

Part 4: Operational Workflow (The "Clean-to-Dirty" Protocol)

Trust in safety comes from a self-validating workflow.[1][2] This protocol minimizes cross-contamination surfaces.[1][2]

Preparation (Clean Zone)
  • Engineering Controls: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Surface Prep: Lay down absorbent bench liner (plastic side down) to capture potential dust.[1][2]

  • Weighing: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary tared vial to avoid contaminating the main stock.

Handling (Hot Zone)
  • Solvent Selection: If dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible.[1][2] DMSO acts as a skin penetration enhancer, potentially accelerating the toxicity of TCNB if a spill occurs [5].[1][2] Use Dichloromethane or Ethyl Acetate with appropriate ventilation.[1][2]

  • Spill Management: If solid TCNB spills, do not dry sweep. Dampen with a paper towel soaked in ethanol (to suppress dust) and wipe.[1][2]

Decontamination & Doffing (Transition Zone)

Removing PPE is the highest risk point for self-contamination.[1][2]

Doffing_Protocol Step1 1. Inspect Outer Gloves (Look for discoloration/tears) Step2 2. Solvent Wash Outer Gloves (Rinse with Ethanol, then Water) Step1->Step2 Visible Contamination Step3 3. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step3 No Visible Contamination Step2->Step3 Step4 4. Remove Laminate Inner Gloves (Do not touch skin with outer surface) Step3->Step4 Step5 5. Immediate Hand Wash (Soap and cool water for 2 mins) Step4->Step5

Figure 2: Sequential doffing procedure to prevent secondary dermal exposure.

Part 5: Waste Disposal & Emergency Response[1][4]

Disposal Protocol

Never dispose of chlorinated nitroaromatics in general trash or aqueous waste.[1][2]

  • Stream: Halogenated Organic Waste.[1][2]

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides) and strong bases.[1][2][3] The nitro group can be shock-sensitive or reactive in high-energy mixtures [6].[2]

  • Labeling: Explicitly label "Toxic: Chlorinated Nitrobenzene Derivative."

Emergency Procedures
  • Skin Contact:

    • Drench: Immediate 15-minute rinse.[1][2][4][5]

    • Wash: Use soap (lipophilic removal).[1][2]

    • Alert: Inform medical response of "Potential Methemoglobinemia."

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 17896, 1,2,5-Trichloro-3-nitrobenzene. Retrieved from [Link]

  • New Jersey Department of Health. (2018).[1][2] Hazardous Substance Fact Sheet: Chloronitrobenzenes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.